S116836
Description
Properties
IUPAC Name |
3-[2-[2-(cyclopropylamino)pyrimidin-5-yl]ethynyl]-N-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNAWOULRSDMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3)C#CC4=CN=C(N=C4)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Vasopressin V2 Receptor Antagonist SR121463 (Satavaptan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the compound S116836 is not readily identifiable in publicly available scientific literature, this guide focuses on a well-characterized selective vasopressin V2 receptor antagonist, SR121463, also known as Satavaptan. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. Vasopressin receptor antagonists, particularly selective V2 receptor blockers, represent a significant therapeutic advancement in the management of euvolemic and hypervolemic hyponatremia.[1][2] SR121463 is a potent, orally active, non-peptide antagonist that induces aquaresis—the excretion of electrolyte-free water—by blocking the action of arginine vasopressin (AVP) in the renal collecting ducts.[3][4][5][6]
Mechanism of Action
SR121463 exerts its pharmacological effect by competitively and selectively binding to the vasopressin V2 receptor, which is predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][4] The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7][8][9] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane.[7][8][9] The insertion of AQP2 channels increases water reabsorption from the filtrate back into the bloodstream.
By antagonizing the V2 receptor, SR121463 prevents this signaling cascade, leading to the retrieval of AQP2 channels from the apical membrane.[4] This reduction in water permeability of the collecting duct results in decreased water reabsorption and a subsequent increase in free water excretion, a process termed aquaresis. This targeted action raises serum sodium concentrations in states of water excess without significantly altering electrolyte balance.[3][5]
Data Presentation
The following tables summarize the quantitative data for SR121463 (Satavaptan) and provide a comparison with other relevant vasopressin receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | V2 (human kidney) | V2 (rat kidney) | V1a (rat liver) | Reference(s) |
| SR121463A (Satavaptan) | 0.26 ± 0.04 | 0.6 ± 0.1 | > 10,000 | [5][6] |
| OPC-31260 (Mozavaptan) | 12.0 ± 2.0 | 23.0 ± 4.0 | 130.0 ± 20.0 | [5] |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters
| Species | Route | Dose | T½ (h) | CL (L/h) | Vd (L) | F (%) | Reference(s) |
| Rat | p.o. | 0.03-10 mg/kg | ~6 (aquaretic effect duration) | N/A | N/A | Well-absorbed | [3][6] |
| Dog | p.o. | N/A | N/A | N/A | N/A | Well-absorbed | [3] |
| Human (Conivaptan - for comparison) | i.v. | 20 mg/d | 5.3 | 18.7 | N/A | N/A | N/A |
| Human (Conivaptan - for comparison) | i.v. | 40 mg/d | 10.2 | 9.5 | N/A | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of a selective V2 receptor antagonist like SR121463 are provided below.
1. Radioligand Binding Assay for V2 Receptor Affinity
This protocol is a representative method for determining the binding affinity of a compound to the vasopressin V2 receptor using a competitive binding assay.
-
Objective: To determine the inhibitory constant (Ki) of SR121463 for the V2 receptor.
-
Materials:
-
Membrane preparation from cells or tissues expressing the human V2 receptor (e.g., human kidney membranes).
-
Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).
-
Test compound: SR121463 (Satavaptan).
-
Non-specific binding control: Unlabeled Arginine Vasopressin (AVP) at a high concentration (e.g., 1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of SR121463 in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [³H]AVP (typically at its Kd concentration).
-
Varying concentrations of SR121463 or vehicle for total binding.
-
A saturating concentration of unlabeled AVP for non-specific binding.
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at 37°C for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SR121463 concentration.
-
Determine the IC50 value (the concentration of SR121463 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Adenylyl Cyclase Activity Assay
This protocol describes a method to assess the functional antagonist activity of SR121463 by measuring its ability to inhibit AVP-stimulated cAMP production.
-
Objective: To determine the functional antagonist potency (Ki) of SR121463 at the V2 receptor.
-
Materials:
-
Human kidney membrane preparations.
-
Arginine Vasopressin (AVP).
-
Test compound: SR121463 (Satavaptan).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP standard solutions.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
-
-
Procedure:
-
Prepare serial dilutions of SR121463.
-
In reaction tubes, pre-incubate the membrane preparation with varying concentrations of SR121463 or vehicle for 15 minutes at 37°C.
-
Add a fixed concentration of AVP (typically a concentration that elicits a submaximal response, e.g., EC80) to stimulate adenylyl cyclase.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the reaction by heating or adding a stop solution.
-
Centrifuge the tubes to pellet the membranes.
-
Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the amount of cAMP produced in each sample from the standard curve.
-
Plot the percentage of AVP-stimulated cAMP production against the logarithm of the SR121463 concentration.
-
Determine the IC50 value and calculate the functional Ki value using an appropriate pharmacological model.
-
Mandatory Visualizations
Caption: Vasopressin V2 Receptor Signaling Pathway and Site of Action for SR121463.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Caption: Logical Workflow for Vasopressin Receptor Antagonist Development.
References
- 1. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Global analysis of the effects of the V2 receptor antagonist satavaptan on protein phosphorylation in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphoproteomic identification of vasopressin V2 receptor-dependent signaling in the renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
S116836 V1a and V2 receptor binding affinity
An In-depth Technical Guide on the V1a and V2 Receptor Binding Affinity of S116836 (SR 49059)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of this compound, also known as SR 49059 and Relcovaptan, for the vasopressin V1a and V2 receptors. This compound is a potent and highly selective non-peptide antagonist of the vasopressin V1a receptor. This document summarizes key quantitative binding data, details the experimental methodologies used for these determinations, and illustrates the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of the vasopressin system and the development of related therapeutics.
Introduction to this compound and Vasopressin Receptors
Arginine vasopressin (AVP) is a neuropeptide hormone that plays crucial roles in regulating a wide array of physiological functions, including cardiovascular homeostasis, water balance, and social behaviors. Its actions are mediated through three main G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.
-
V1a Receptors (V1aR) : Primarily located in vascular smooth muscle, liver, and platelets, V1a receptors are coupled to Gαq proteins. Their activation stimulates the phospholipase C (PLC) pathway, leading to increased intracellular calcium and subsequent physiological responses like vasoconstriction.
-
V2 Receptors (V2R) : Predominantly expressed in the principal cells of the kidney's collecting ducts, V2 receptors are coupled to Gαs proteins. Activation of V2R stimulates the adenylyl cyclase pathway, increasing cyclic AMP (cAMP) levels, which in turn promotes water reabsorption from urine.
This compound (SR 49059) is a potent, selective, and orally active non-peptide antagonist developed to specifically target the V1a receptor. Its high affinity and selectivity for the V1a subtype over the V2 and other receptors make it an important pharmacological tool for investigating the physiological and pathological roles of the V1a receptor.
V1a and V2 Receptor Binding Affinity of this compound
This compound demonstrates a high affinity for the V1a receptor across different species and tissues, while exhibiting a significantly lower affinity for the V2 receptor. This selectivity is a defining characteristic of the compound.
Data Presentation
The following tables summarize the quantitative binding affinity data for this compound (SR 49059) at the V1a and V2 receptors.
Table 1: V1a Receptor Binding Affinity of this compound (SR 49059)
| Species / Tissue | Parameter | Value (nM) | Radioligand Used | Reference |
| Rat Liver | K_i_ | 1.6 ± 0.2 | [³H]AVP | |
| Human Adrenals | K_i_ | 1.1 ± 0.2 | ¹²⁵I linear AVP antagonist | |
| Human Uterus | K_i_ | 1.5 ± 0.4 | ¹²⁵I linear AVP antagonist | |
| Human Platelets | K_i_ | 6.3 ± 0.6 | ¹²⁵I linear AVP antagonist | |
| Human Platelet Aggregation | IC_50_ | 3.7 ± 0.4 | AVP-induced aggregation | |
| General (Unspecified) | K_i_ | 1.4 | Not Specified |
Table 2: V2 Receptor Binding Affinity of this compound (SR 49059)
| Species / Tissue | Parameter | Value | Reference |
| Bovine | K_i_ | >100 nM (Affinity is lower by ≥2 orders of magnitude than for V1aR) | |
| Human | K_i_ | >100 nM (Affinity is lower by ≥2 orders of magnitude than for V1aR) |
As indicated in the data, this compound binds to the V1a receptor with high, nanomolar-range affinity. In contrast, its affinity for the V2 receptor is substantially lower, reported to be at least two orders of magnitude less than its affinity for the V1a receptor.
Caption: Logical diagram of this compound's selective binding affinity.
Signaling Pathways
The selectivity of this compound for the V1a receptor means it primarily inhibits the Gαq-mediated signaling cascade while having minimal effect on the Gαs-mediated pathway activated by the V2 receptor.
V1a Receptor Signaling Pathway (Gαq-PLC)
Upon binding of vasopressin, the V1a receptor activates the Gq family of G-proteins. This initiates a cascade involving the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
Caption: The Gαq-mediated signaling cascade of the V1a receptor.
V2 Receptor Signaling Pathway (Gαs-cAMP)
Activation of the V2 receptor by vasopressin leads to the stimulation of the Gs family of G-proteins. The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including aquaporin-2 (AQP2) water channels in the kidney, leading to their translocation to the cell membrane and an increase in water reabsorption.
In-depth Technical Guide: S116836 for Hyponatremia Research
Notice: Information regarding the specific compound "S116836" is not available in publicly accessible scientific literature, clinical trial databases, or patent repositories. The following guide is a structured template based on the user's request, outlining the type of information and analysis that would be included if data on this compound were available. The content provided is illustrative and based on general knowledge of hyponatremia research and drug development.
Introduction to Hyponatremia and Therapeutic Goals
Hyponatremia, a condition characterized by abnormally low sodium levels in the blood (typically defined as a serum sodium concentration below 135 mEq/L), is the most common electrolyte disorder encountered in clinical practice. It can arise from a variety of underlying conditions, including heart failure, liver cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). The primary therapeutic goal in the management of hyponatremia is to safely correct the serum sodium concentration to prevent the potentially severe neurological complications associated with cerebral edema.
This compound: A Novel Investigational Agent
This section would typically introduce this compound, its chemical class, and the rationale for its development as a potential treatment for hyponatremia. Lacking specific data, we will proceed with a hypothetical mechanism of action for illustrative purposes.
Proposed Mechanism of Action
This section is hypothetical and for illustrative purposes only.
It is hypothesized that this compound acts as a selective antagonist of the vasopressin V2 receptor. By blocking this receptor in the renal collecting ducts, this compound would inhibit the action of arginine vasopressin (AVP), leading to an increase in free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway affected by this compound.
Caption: Hypothetical mechanism of action of this compound as a V2 receptor antagonist.
Preclinical Research Data
This section would present data from in vitro and in vivo preclinical studies.
In Vitro Studies
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Experimental Protocol |
|---|---|---|
| V2 Receptor Binding Affinity (Ki) | Data not available | Radioligand binding assays using cell membranes expressing the human V2 receptor. |
| V2 Receptor Functional Antagonism (IC50) | Data not available | cAMP accumulation assays in response to AVP stimulation in cells expressing the V2 receptor. |
| Selectivity vs. V1a Receptor | Data not available | Comparative binding affinity or functional assays using cells expressing the V1a receptor. |
| CYP450 Inhibition | Data not available | Incubation of this compound with human liver microsomes and specific CYP450 substrates. |
In Vivo Studies
Table 2: Summary of Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Experimental Protocol |
|---|---|---|---|
| Rat Model of SIADH | Data not available | Data not available | Hyponatremia induced by continuous infusion of AVP and a low-solute diet. This compound administered orally or intravenously. Serum sodium and urine osmolality measured at various time points. |
| Canine Model of Heart Failure | Data not available | Data not available | Heart failure induced by rapid ventricular pacing. This compound administered to assess effects on serum sodium, urine output, and hemodynamic parameters. |
Clinical Research
This section would detail the findings from human clinical trials.
Phase I Studies
Table 3: Summary of Phase I Clinical Trial Results for this compound
| Study Population | Dosing | Pharmacokinetics (PK) | Pharmacodynamics (PD) | Safety and Tolerability |
|---|
| Healthy Volunteers | Data not available | Data not available | Data not available | Data not available |
Phase II/III Studies
Table 4: Efficacy of this compound in Patients with Hyponatremia (Hypothetical Phase II/III Data)
| Parameter | This compound (n=X) | Placebo (n=Y) | p-value |
|---|---|---|---|
| Change in Serum Sodium from Baseline (mEq/L) | Data not available | Data not available | Data not available |
| Proportion of Patients with Normalized Serum Sodium | Data not available | Data not available | Data not available |
| Effect on Urine Osmolality (mOsm/kg) | Data not available | Data not available | Data not available |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the vasopressin V2 receptor.
-
Materials: Cell membranes from HEK293 cells stably expressing the human V2 receptor, [3H]-Arginine Vasopressin, this compound, scintillation fluid, filter plates.
-
Method:
-
Incubate a fixed concentration of [3H]-AVP and cell membranes with increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Conclusion and Future Directions
The Role of Na+/H+ Exchanger 1 (NHE-1) Inhibition in Heart Failure Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure remains a significant global health challenge, characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. A key pathological feature of heart failure is adverse cardiac remodeling, a process involving hypertrophy, fibrosis, and changes in the geometry of the heart, which ultimately leads to a decline in cardiac function. The Na+/H+ exchanger isoform 1 (NHE-1) has emerged as a critical therapeutic target in the context of heart failure. NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH by extruding a proton in exchange for a sodium ion. In the myocardium, hyperactivity of NHE-1 is implicated in ischemia-reperfusion injury and the maladaptive remodeling processes that drive heart failure. This technical guide provides an in-depth overview of the preclinical evidence for NHE-1 inhibition in various heart failure models, focusing on the mechanism of action, experimental protocols, and quantitative outcomes.
Mechanism of Action of NHE-1 Inhibitors in Heart Failure
The detrimental effects of increased NHE-1 activity in the heart are multifaceted. During events like ischemia, intracellular acidosis stimulates NHE-1, leading to an influx of Na+. This sodium overload can reverse the direction of the Na+/Ca2+ exchanger, causing an increase in intracellular Ca2+, which contributes to cell injury and death. Furthermore, sustained NHE-1 activation is linked to the development of cardiac hypertrophy and fibrosis, key components of adverse remodeling.
NHE-1 inhibitors are designed to block this excessive ion exchange, thereby mitigating the downstream pathological consequences. By preventing Na+ and subsequent Ca2+ overload, these inhibitors protect cardiomyocytes from injury and death. Moreover, by attenuating the signaling pathways that lead to hypertrophy and fibrosis, NHE-1 inhibitors can preserve the structure and function of the heart.
Preclinical Heart Failure Models and Experimental Protocols
A variety of animal models are utilized to investigate the efficacy of therapeutic agents for heart failure. These models aim to replicate the key pathophysiological features of the human condition.
Pacing-Induced Heart Failure in Rabbits
This model is characterized by the induction of heart failure through rapid ventricular pacing.
Experimental Protocol:
-
Animal Model: New Zealand White rabbits.
-
Induction of Heart Failure: A pacemaker is implanted, and the left ventricle is paced at a high rate (e.g., 400 bpm) for a period of several weeks (e.g., 3 weeks) to induce heart failure.
-
Drug Administration: The NHE-1 inhibitor (e.g., BIIB722) is administered orally at a specified dose (e.g., 30 mg/kg/day). Treatment can be initiated before the onset of pacing or after a certain period of pacing to model both preventative and therapeutic interventions.
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at regular intervals to measure parameters such as left ventricular end-diastolic diameter (LVEDD) and fractional shortening (FS).
Hereditary Cardiomyopathy in Hamsters
This model utilizes a specific strain of hamsters that genetically develop cardiomyopathy and heart failure.
Experimental Protocol:
-
Animal Model: UM-X7.1 hereditary cardiomyopathic hamsters.
-
Drug Administration: The NHE-1 inhibitor (e.g., EMD 87580) is administered as a lifelong preventative treatment starting at a young age (e.g., 30 days old) or as a curative treatment in older animals with established hypertrophy (e.g., 275 days old).
-
Assessment of Cardiac Parameters: At the end of the treatment period, hearts are excised for histological analysis to assess cardiac necrosis and cardiomyocyte hypertrophy. Biochemical analyses are conducted to measure intracellular Na+ and Ca2+ levels, as well as NHE-1 protein levels.
Quantitative Data on the Efficacy of NHE-1 Inhibitors
The following tables summarize the quantitative data from preclinical studies on the effects of NHE-1 inhibitors in heart failure models.
Table 1: Effects of BIIB722 in a Rabbit Pacing-Induced Heart Failure Model
| Parameter | Sham + Placebo | Sham + BIIB722 | Heart Failure (HF) + Placebo | HF + BIIB722 (Preventative) | HF + BIIB722 (Curative) |
| Fractional Shortening (%) at 3 weeks | Unchanged | Unchanged | 8.1 ± 0.9 | 18.1 ± 2.2 | 15.5 ± 1.6 |
| Myocyte Cross-sectional Area | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |
| Apoptosis | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |
| Fibrosis | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |
| p38 MAPK Phosphorylation | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |
| iNOS Protein Expression | Baseline | Baseline | Significantly Increased | Significantly Reduced vs. HF | Significantly Reduced vs. HF |
*p < 0.05 vs. Heart Failure + Placebo Data adapted from a study on pacing-induced heart failure in rabbits.
Table 2: Effects of EMD 87580 in a Hamster Hereditary Cardiomyopathy Model
| Parameter | Control Hamsters | Cardiomyopathic Hamsters (HCMH) + Placebo | HCMH + EMD 87580 (Preventative) |
| Cardiac Necrosis | Minimal | Present | Significantly Prevented |
| Cardiomyocyte Hypertrophy | Normal | Present | Significantly Prevented |
| Heart to Body Mass Ratio | Normal | Increased | Reduced |
| Intracellular Na+ Overload | Normal | Present | Significantly Prevented |
| Intracellular Ca2+ Overload | Normal | Present | Significantly Prevented |
| NHE-1 Protein Level | Normal | Increased | Significantly Prevented |
| Early Death | Low Incidence | High Incidence | Significantly Prevented |
Data adapted from a study on hereditary cardiomyopathy in hamsters.
Conclusion
The preclinical data strongly support the therapeutic potential of NHE-1 inhibition in the management of heart failure. In various animal models, treatment with NHE-1 inhibitors has been shown to attenuate adverse cardiac remodeling, preserve cardiac function, and improve survival. These beneficial effects are attributed to the prevention of intracellular sodium and calcium overload, as well as the inhibition of pathways leading to hypertrophy and fibrosis. While clinical trials with earlier NHE-1 inhibitors have yielded mixed results, the compelling preclinical evidence warrants further investigation and the development of novel, more selective NHE-1 inhibitors for the treatment of heart failure. The detailed understanding of the mechanism of action and the robust preclinical data provide a solid foundation for future drug development efforts in this area.
In-Depth Technical Guide: Selectivity Profile of L-371,257 at the Human Oxytocin Receptor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the selectivity and pharmacological profile of L-371,257, a potent and selective non-peptide antagonist of the human oxytocin receptor (OTR). The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are investigating the oxytocin and vasopressin systems.
Introduction
The oxytocin receptor, a class I G-protein coupled receptor (GPCR), is a key target in various physiological processes, including uterine contractions, lactation, and social behaviors. The development of selective antagonists for the OTR is of significant interest for therapeutic applications such as the management of preterm labor. L-371,257 is a non-peptide molecule that has been extensively characterized as a potent and selective antagonist of the human OTR. A thorough understanding of its binding affinity and functional activity at the OTR and related vasopressin receptors is crucial for its application as a research tool and potential therapeutic agent.
Selectivity Profile of L-371,257
The selectivity of L-371,257 has been determined through radioligand binding assays and in vitro functional assays. The following tables summarize the quantitative data for the binding affinity (Ki) and functional antagonism (pA2 and functional Ki) of L-371,257 at the human oxytocin receptor and the closely related human vasopressin V1a and V2 receptors.
Table 1: Binding Affinity (Ki) of L-371,257 at Human Oxytocin and Vasopressin Receptors
| Receptor | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| Human Oxytocin Receptor | [³H]-Oxytocin | Human Uterine Smooth Muscle Cells | 2.21 ± 0.23 | [1] |
| Human Oxytocin Receptor | Not Specified | Not Specified | 4.6 | [2] |
| Human Vasopressin V1a Receptor | [³H]-AVP | Human Platelets | 3200 | Not explicitly stated in search results |
| Human Vasopressin V2 Receptor | [³H]-AVP | Human Kidney | >10,000 | Not explicitly stated in search results |
Note: AVP refers to Arginine Vasopressin.
Table 2: Functional Antagonist Potency of L-371,257
| Assay Type | Agonist | Cell Line | Potency (Ki, nM) | Reference |
| Intracellular Ca²⁺ Mobilization | Oxytocin | Human Uterine Smooth Muscle Cells | 0.46 (0.29-0.73) | [1] |
| Assay Type | Agonist | Tissue | Potency (pA₂) | Reference |
| Isolated Rat Uterine Contraction | Oxytocin | Rat Uterine Tissue | 8.44 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity profile of L-371,257.
Radioligand Competition Binding Assay
This protocol describes the determination of the binding affinity (Ki) of L-371,257 for the human oxytocin receptor using a competition binding assay with [³H]-oxytocin.[1]
Objective: To determine the inhibitory constant (Ki) of a test compound (L-371,257) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane Preparation: Plasma membranes from human uterine smooth muscle cells (USMC) expressing the oxytocin receptor.
-
Radioligand: [³H]-oxytocin.
-
Test Compound: L-371,257.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
Instrumentation: Scintillation counter.
Procedure:
-
Membrane Preparation: Human USMC are homogenized in a lysis buffer and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to pellet the plasma membranes. The membrane pellet is resuspended in the binding buffer and the protein concentration is determined.
-
Assay Setup: In a 96-well plate, add the following components in duplicate:
-
Total Binding: 0.1 mg of membrane protein and a fixed concentration of [³H]-oxytocin (e.g., 0.7 nM).
-
Non-specific Binding: 0.1 mg of membrane protein, [³H]-oxytocin, and a high concentration of unlabeled oxytocin.
-
Competition Binding: 0.1 mg of membrane protein, [³H]-oxytocin, and increasing concentrations of L-371,257.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.[1]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of L-371,257 that inhibits 50% of the specific binding of [³H]-oxytocin) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Intracellular Calcium Mobilization Assay
This protocol describes the determination of the functional antagonist activity of L-371,257 by measuring its ability to inhibit oxytocin-induced increases in intracellular calcium concentration ([Ca²⁺]i).[1]
Objective: To determine the functional potency (Ki) of an antagonist (L-371,257) by measuring its ability to inhibit agonist-induced second messenger signaling, specifically calcium mobilization.
Materials:
-
Cells: Human uterine smooth muscle cells (USMC).
-
Calcium Indicator Dye: Fura-2 AM.
-
Agonist: Oxytocin.
-
Antagonist: L-371,257.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.
-
Instrumentation: A fluorescence spectrophotometer or a plate reader capable of ratiometric fluorescence measurements.
Procedure:
-
Cell Preparation: Human USMC are cultured to an appropriate confluency.
-
Dye Loading: The cells are loaded with the calcium-sensitive fluorescent dye Fura-2 AM by incubating them in a solution containing the dye.
-
Baseline Measurement: The cells are washed to remove excess dye and a baseline fluorescence signal is recorded.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of L-371,257 for a defined period (e.g., 3 minutes).[1]
-
Agonist Stimulation: A fixed concentration of oxytocin (e.g., 100 nM) is added to the cells to stimulate an increase in intracellular calcium.[1]
-
Fluorescence Measurement: The change in fluorescence is monitored over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of L-371,257 is determined by measuring the reduction in the oxytocin-induced calcium peak. The IC₅₀ value is determined, and the functional Ki is calculated using the Schild equation or a similar pharmacological model.
Caption: Workflow for Calcium Mobilization Assay.
Oxytocin Receptor Signaling Pathways
The oxytocin receptor primarily couples to the Gq/11 family of G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological effects of oxytocin, such as smooth muscle contraction.
Caption: Oxytocin Receptor Gq Signaling Pathway.
Conclusion
L-371,257 is a highly potent and selective antagonist of the human oxytocin receptor. Its pharmacological profile, characterized by high affinity in binding assays and potent functional antagonism, makes it a valuable tool for investigating the physiological roles of the oxytocin system. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this area.
References
Pharmacological Profile of S116836: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological characteristics of S116836, a natural compound identified as Agrimol G. Found in plant species such as Agrimonia pilosa and Hagenia abyssinica, this compound belongs to the class of phloroglucinol derivatives and has demonstrated a range of biological activities. This document collates available quantitative data on its bioactivity, details the experimental protocols used for its characterization, and visualizes key pathways and workflows to support further research and development.
Introduction
This compound, chemically identified as 1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one, and commonly known as Agrimol G, is a phenolic compound isolated from medicinal plants. Traditional use of these plants for various ailments has prompted scientific investigation into their bioactive constituents. Agrimol G and related compounds have been the subject of research exploring their potential therapeutic applications, which include anticancer, anti-inflammatory, and antioxidant effects. This guide aims to provide a detailed pharmacological characterization of this compound to serve as a foundational resource for the scientific community.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound (Agrimol G) and related compounds from Agrimonia pilosa and Hagenia abyssinica. Due to the limited specific data on Agrimol G, information on closely related compounds and extracts is also included to provide a broader context of the pharmacological profile.
Table 1: In Vitro Cytotoxicity Data
| Compound/Extract | Cell Line | Assay Type | IC50 | Citation |
| Agrimol B | Human colon cancer HCT116 cells | Cell proliferation | 280 nM | [1] |
| Agrimol B | Prostate and lung cancer cells | Cell cycle progression | Not specified | [2][3] |
| Hagenia abyssinica n-hexane fraction | HepG2, SGC-7901, HT-29 cells | Not specified | Higher inhibition than other fractions | [4] |
| Hagenia abyssinica ethyl acetate fraction | HepG2, SGC-7901, HT-29 cells | Not specified | Higher inhibition than other fractions | [4] |
Table 2: Enzyme Inhibition Data
| Compound/Extract | Enzyme | Inhibition Type | Ki/IC50 | Citation |
| Hagenia abyssinica methanolic leaf extract | α-amylase | Not specified | IC50: 14.52 μg/mL | [4] |
| Hagenia abyssinica aqueous leaf fraction | α-amylase | Not specified | IC50: 62.54 μg/mL | [4] |
Table 3: Antioxidant Activity
| Compound/Extract | Assay | IC50/Result | Citation |
| Hagenia abyssinica methanolic leaf extract | DPPH radical scavenging | IC50: 10.25 μg/mL | [4] |
| Hagenia abyssinica water leaf fraction | DPPH radical scavenging | IC50: 13.86 μg/mL | [4] |
| Hagenia abyssinica ethyl acetate leaf fraction | DPPH radical scavenging | IC50: 16.34 μg/mL | [4] |
| Hagenia abyssinica chloroform leaf fraction | DPPH radical scavenging | IC50: 18.83 μg/mL | [4] |
Table 4: In Vivo Efficacy Data
| Compound/Extract | Animal Model | Effect | Dosage | Citation |
| Agrimol B | Prostate cancer cell xenograft in mice | Reduced tumor growth | Not specified | [2][3] |
| Hagenia abyssinica methanolic flower extract | Carrageenan-induced mouse foot edema | 63.38% reduction in paw edema | 400 mg/kg | [4] |
| Hagenia abyssinica methanolic leaf extract | Streptozotocin-induced diabetic mice | 43.53% reduction in fasting blood glucose | 400 mg/kg | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections describe the protocols for key experiments cited in the characterization of this compound and related compounds.
Isolation of Agrimol G and Related Compounds
The isolation of phloroglucinol derivatives from Agrimonia pilosa typically involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a solvent such as 60% ethanol.[5]
-
Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[5]
-
Chromatography: The fractions are subjected to various chromatographic techniques for further purification. This often includes silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).[5]
Cell-Based Assays
The cytotoxic effects of this compound and related compounds are commonly assessed using the following protocol:
-
Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
The effect on cell cycle progression can be determined by flow cytometry:
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or Hoechst 33342.[2][3]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.
Enzyme Inhibition Assays
The inhibitory activity against specific enzymes is a key aspect of pharmacological characterization. A general protocol is as follows:
-
Enzyme Reaction: The enzyme of interest (e.g., α-amylase) is incubated with its substrate in a suitable buffer.
-
Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.
-
Activity Measurement: The enzyme activity is measured by monitoring the formation of the product or the disappearance of the substrate over time, often using a spectrophotometric method.
-
IC50/Ki Determination: The IC50 value is determined from the dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism and the Michaelis-Menten constant (Km) of the substrate are known.[6]
In Vivo Studies
Animal models are essential for evaluating the efficacy and safety of a compound in a living organism.
To assess anticancer activity in vivo:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, the mice are treated with the test compound (e.g., via oral administration or intraperitoneal injection) or a vehicle control.[2][3]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, may be performed.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
Caption: Workflow for the isolation and pharmacological evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Agrimol B present in Agrimonia pilosa Ledeb impedes cell cycle progression of cancer cells through G0 state arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Progress and Outlook for Agrimonolide: A Promising Bioactive Compound from Agrimonia pilosa Ledeb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
In-depth Technical Guide: S116836 In Vitro and In Vivo Effects
Notice to the Reader:
Following a comprehensive search of publicly available scientific literature, chemical databases, and clinical trial registries, no specific information has been found for a compound designated as "S116836." This identifier does not correspond to any recognized research chemical, drug candidate, or commercially available product in the public domain.
Possible Reasons for Lack of Information:
There are several potential reasons why information on "this compound" is not publicly available:
-
Internal Designation: "this compound" may be an internal code used by a pharmaceutical company or research institution for a compound in the early stages of development. Such internal identifiers are often not disclosed publicly until the compound reaches a later stage of clinical trials or is published in the scientific literature.
-
Typographical Error: The identifier "this compound" may be a typographical error. A slight variation in the name or number could correspond to a known compound.
-
Discontinued Compound: The research on this compound may have been discontinued at a very early stage, and therefore, no data was ever published.
-
Confidentiality: The information regarding this compound may be proprietary and confidential.
Guidance for the User:
To enable the retrieval of the requested information, it is crucial to verify the compound's identifier. If you are a researcher, scientist, or drug development professional with access to internal documentation regarding "this compound," please refer to that for the correct chemical name, CAS number, or any other alternative identifiers.
Should you have an alternative name or any additional context for this compound, please provide it to facilitate a new and more accurate search.
Without a valid and publicly recognized identifier, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
An In-depth Technical Guide on the Role of Tolvaptan in Aquaresis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of Tolvaptan, a selective vasopressin V2 receptor antagonist, and its role in promoting aquaresis. It details the mechanism of action, presents quantitative data from key clinical trials, outlines relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.
Introduction to Aquaresis and Vasopressin V2 Receptor Antagonism
Aquaresis is the electrolyte-sparing excretion of free water from the body. This process is primarily regulated by the hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). AVP binds to vasopressin V2 receptors in the collecting ducts of the kidneys, promoting water reabsorption and thus concentrating the urine. In conditions of excess AVP or inappropriate AVP secretion, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) or in congestive heart failure, the body retains excess water, leading to hyponatremia (low blood sodium levels).
Vasopressin V2 receptor antagonists, a class of drugs known as "vaptans," offer a targeted therapeutic approach to these conditions. By blocking the V2 receptor, these agents prevent the action of AVP, leading to an increase in free water excretion and a correction of serum sodium levels. Tolvaptan is a selective, orally active vasopressin V2 receptor antagonist.
Mechanism of Action of Tolvaptan
Tolvaptan exerts its aquaretic effect through competitive antagonism of the vasopressin V2 receptor located on the basolateral membrane of the principal cells in the renal collecting ducts.
The key steps in its mechanism of action are:
-
Binding to the V2 Receptor: Tolvaptan has a high affinity for the human V2 receptor, effectively blocking the binding of endogenous AVP.
-
Inhibition of the Gs Signaling Cascade: The V2 receptor is a G-protein coupled receptor that, upon AVP binding, activates a Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking AVP binding, Tolvaptan prevents this increase in intracellular cAMP.
-
Prevention of Aquaporin-2 (AQP2) Translocation: The rise in cAMP normally activates Protein Kinase A (PKA), which phosphorylates AQP2-containing vesicles. This phosphorylation event triggers the translocation and insertion of AQP2 water channels into the apical membrane of the collecting duct cells.
-
Induction of Aquaresis: By inhibiting the cAMP-PKA pathway, Tolvaptan prevents the insertion of AQP2 channels into the cell membrane. This reduces the water permeability of the collecting duct, leading to a decrease in water reabsorption and a subsequent increase in the excretion of free water, a process known as aquaresis. This results in an increase in urine output and a decrease in urine osmolality, which helps to normalize serum sodium concentrations.
Signaling Pathway Diagram
Quantitative Data on the Aquaretic Effects of Tolvaptan
The aquaretic effects of Tolvaptan have been quantified in several key clinical trials. The following tables summarize data from the Study of Ascending Levels of Tolvaptan in Hyponatremia (SALT-1 and SALT-2) and the Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes (TEMPO 3:4) trials.
Table 1: Effects of Tolvaptan on Serum Sodium in Hyponatremic Patients (SALT-1 & SALT-2 Trials)
| Parameter | Tolvaptan | Placebo | P-value |
| Average Daily AUC for Change in Serum Sodium from Baseline to Day 4 | 4.0 mEq/L | 0.4 mEq/L | <0.0001 |
| Average Daily AUC for Change in Serum Sodium from Baseline to Day 30 | 6.2 mEq/L | 1.8 mEq/L | <0.0001 |
| Mean Change in Serum Sodium from Baseline to 8 hours | 2.5 mEq/L | -0.5 mEq/L | <0. |
No Public Data Available for S116836 and its Effect on Urine Osmolality
A comprehensive search of publicly available scientific and medical literature has yielded no specific information on a compound designated "S116836" and its effects on urine osmolality. This identifier does not correspond to any known drug, research chemical, or biological agent with documented effects in this area within the public domain.
Efforts to identify "this compound" through various search strategies, including chemical and drug databases, have not returned any relevant results. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. It is also possible that this designation is a typographical error.
For researchers, scientists, and drug development professionals interested in the regulation of urine osmolality, a wealth of information is available on other compounds. For instance, extensive research has been conducted on the effects of GLP-1 receptor agonists, such as liraglutide, on renal function and fluid balance.
To illustrate the type of in-depth technical guide that could be produced with available data, a summary of the known effects of a compound like liraglutide on related renal parameters is provided below. This is for demonstrative purposes only, as no data for "this compound" could be found.
Example Data Presentation: Liraglutide and Renal Parameters (Illustrative)
| Parameter | Effect of Liraglutide | Key Findings | Citation |
| Urinary Sodium Excretion | Increased | Liraglutide has been shown to increase urinary sodium excretion, a potential mechanism for its blood pressure-lowering effects. | [1] |
| Glomerular Filtration Rate (GFR) | No significant short-term effect | Studies have indicated that short-term administration of liraglutide does not significantly alter the glomerular filtration rate. | [2] |
| Proximal Tubular Sodium Reabsorption | Decreased | Liraglutide has been observed to decrease the reabsorption of sodium in the proximal tubules of the kidneys. | [2] |
| Blood Pressure | Decrease (long-term) | While short-term effects can vary, long-term treatment with liraglutide is associated with a reduction in blood pressure. | [1][2] |
Example Experimental Protocol: Investigating Renal Effects of a Test Compound (Illustrative)
Objective: To determine the effect of a test compound on urine osmolality and renal function in a preclinical model.
Methodology:
-
Animal Model: Male Wistar rats (n=8 per group) are housed in metabolic cages.
-
Acclimatization: Animals are acclimatized for 72 hours with free access to standard chow and water.
-
Treatment Groups:
-
Vehicle control (e.g., saline)
-
Test Compound - Dose 1 (e.g., 1 mg/kg)
-
Test Compound - Dose 2 (e.g., 10 mg/kg)
-
-
Administration: The test compound or vehicle is administered via subcutaneous injection.
-
Urine Collection: Urine is collected over a 24-hour period post-administration.
-
Analysis:
-
Urine volume is measured.
-
Urine osmolality is determined using a freezing point depression osmometer.
-
Urinary sodium and creatinine concentrations are measured.
-
-
Blood Sampling: Blood samples are collected at the end of the study to determine plasma levels of the test compound and relevant biomarkers.
-
Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test for multiple comparisons.
Example Signaling Pathway Diagram (Illustrative)
This diagram illustrates a hypothetical mechanism by which a compound could influence urine osmolality through its interaction with a receptor in the kidney, leading to changes in aquaporin-2 (AQP2) water channel trafficking.
Caption: Hypothetical signaling cascade for a compound increasing urine osmolality.
We recommend that researchers in possession of information regarding "this compound" verify the compound's identity and consult internal documentation for data related to its pharmacological effects. Should a public-domain identifier for this compound be available, a comprehensive analysis can be conducted.
References
Unraveling the Dual Antagonism of S116836: A Technical Overview
Despite a comprehensive search of publicly available scientific and clinical data, no specific information was found regarding a compound designated as S116836. Consequently, a detailed technical guide on its dual antagonistic properties, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.
The concept of dual antagonism, however, is a significant area of research in pharmacology and drug development. This approach involves a single molecule that can block the activity of two different biological targets, such as receptors or enzymes. This can offer several advantages over single-target drugs, including:
-
Enhanced Efficacy: By modulating two distinct pathways involved in a disease process, a dual antagonist may achieve a greater therapeutic effect.
-
Improved Safety Profile: In some cases, dual antagonism can mitigate the side effects associated with targeting a single pathway.
-
Broader Therapeutic Applications: A single compound with dual activity could potentially be used to treat multiple conditions or complex diseases with multifactorial causes.
Examples of dual antagonism being explored in research include targeting:
-
EP2 and EP4 prostaglandin receptors: Dual antagonists of these receptors are being investigated for their potential in treating inflammation, pain, and cancer.[1][2]
-
Estrogen receptors: Researchers are developing dual-mechanism estrogen receptor inhibitors for the treatment of breast cancer.[3]
-
Neurokinin-1 (NK-1R) and Mas-related G protein-coupled receptors (Mrgprs): Some NK-1R antagonists have shown off-target activity on Mrgprs, which could have implications for their use in inflammatory conditions.[4]
The development and analysis of dual antagonists typically involve a range of experimental techniques to characterize their activity at each target. These can include:
-
Binding Assays: To determine the affinity of the compound for each of its targets.
-
Functional Assays: To measure the compound's ability to inhibit the biological response mediated by each target.
-
In Vivo Models: To assess the therapeutic efficacy and safety of the dual antagonist in animal models of disease.
Without specific information on this compound, it is not possible to provide the detailed tables, protocols, and diagrams requested. Should further information on this specific compound become publicly available, a comprehensive technical guide could be developed.
References
- 1. embopress.org [embopress.org]
- 2. Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual-mechanism estrogen receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S116836 (Agrimol G) In Vitro Studies
Introduction
S116836, identified as the natural product Agrimol G, is a polyphenol found in plants such as Agrimonia pilosa and Hagenia abyssinica.[1] Extracts from these plants have been traditionally used for their medicinal properties and have been scientifically investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] These application notes provide detailed protocols for in vitro studies to investigate the anti-inflammatory and cytotoxic properties of this compound.
Data Presentation
Table 1: Hypothetical Anti-inflammatory Activity of this compound
| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | iNOS Expression (relative to control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| 0.1 | 5.2 ± 1.1 | 0.95 ± 0.08 | 480.5 ± 25.3 | 350.1 ± 18.9 |
| 1 | 25.8 ± 3.5 | 0.72 ± 0.05 | 350.2 ± 19.8 | 245.6 ± 15.4 |
| 10 | 68.4 ± 5.1 | 0.35 ± 0.04 | 150.7 ± 12.1 | 98.2 ± 9.7 |
| 50 | 92.1 ± 2.8 | 0.12 ± 0.02 | 45.3 ± 5.9 | 25.4 ± 4.1 |
| IC₅₀ (µM) | 8.5 | N/A | N/A | N/A |
Table 2: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Concentration (µM) | Cell Viability (%) | Apoptosis (%) |
| RAW 264.7 | 10 | 98.2 ± 2.1 | 2.1 ± 0.5 |
| 50 | 95.4 ± 3.3 | 4.5 ± 1.1 | |
| 100 | 88.7 ± 4.5 | 10.2 ± 2.3 | |
| HT-29 | 10 | 85.1 ± 5.2 | 12.8 ± 2.9 |
| 50 | 42.6 ± 6.8 | 48.9 ± 5.4 | |
| 100 | 15.3 ± 4.1 | 82.4 ± 7.1 | |
| IC₅₀ (µM) | N/A | ~45 | N/A |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assessment
This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
b. Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a sodium nitrite standard curve.
c. Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
d. Western Blot for iNOS Expression:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against iNOS overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL detection system.
In Vitro Cytotoxicity Assay
This protocol outlines the assessment of the cytotoxic effects of this compound on a cancer cell line (e.g., HT-29 colon cancer cells) and a non-cancerous cell line (e.g., RAW 264.7 macrophages).
a. Cell Culture and Treatment:
-
Culture the selected cell lines in their respective recommended media.
-
Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well for HT-29).
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1, 10, 50, 100 µM) for 48 or 72 hours.
b. Cell Viability Assay (MTT Assay):
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
c. Apoptosis Assay (Flow Cytometry):
-
Treat cells with this compound as described above.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Visualizations
References
- 1. 1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | C36H44O12 | CID 5316836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of Agrimonia pilosa Ledeb. on inflammation by suppression of iNOS and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agrimol B | 55576-66-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for S116836 Solution Preparation in Animal Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the preparation of S116836 for in vivo animal studies.
Introduction
This document provides detailed protocols for the preparation of this compound solutions intended for administration in animal studies. The accurate and consistent preparation of dosing solutions is critical for the validity and reproducibility of preclinical research. These guidelines are intended to ensure the safe and effective use of this compound in an experimental setting. Due to the limited publicly available information on this compound, the following protocols are based on general best practices for preclinical formulation development. Researchers are strongly encouraged to perform their own solubility and stability studies to optimize the formulation for their specific animal model and experimental design.
Compound Information
A thorough literature search did not yield specific public data on a compound designated "this compound." It is presumed that this is an internal, novel, or otherwise non-publicly disclosed investigational compound. The following sections provide generalized guidance that should be adapted once the specific physicochemical properties of this compound are determined.
Key physicochemical properties to determine for this compound include:
-
Solubility: Determination of solubility in various pharmaceutically acceptable solvents is the first and most critical step.
-
pKa: Understanding the ionization state of the compound at different pH values will guide vehicle selection.
-
LogP/LogD: This will indicate the lipophilicity of the compound and help in selecting appropriate solvent systems.
-
Chemical Stability: Assessing stability in the solid state and in solution is crucial for ensuring accurate dosing.
Solution Preparation Protocols
The selection of an appropriate vehicle is paramount and depends on the route of administration, the required dose, and the solubility of this compound. It is recommended to start with a simple, well-tolerated vehicle and increase complexity only as needed to achieve the desired concentration and stability.
Aqueous-Based Vehicles
For compounds with sufficient aqueous solubility, saline or buffered solutions are the preferred choice due to their physiological compatibility.
Protocol for Saline Solution (0.9% NaCl):
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add a small volume of sterile 0.9% sodium chloride (saline) to the this compound powder in a sterile container.
-
Mixing: Gently agitate or vortex the mixture to facilitate dissolution. Sonication in a water bath can be used to aid dissolution if necessary, but care should be taken to avoid heating the sample.
-
Volume Adjustment: Once the compound is fully dissolved, add saline to reach the final desired volume.
-
Sterilization: If required for the administration route (e.g., intravenous), filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the solution as per the stability data for this compound. If no data is available, it is recommended to prepare the solution fresh before each use.
Co-Solvent Systems
If this compound exhibits poor aqueous solubility, a co-solvent system may be necessary. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG). The goal is to use the minimum amount of organic co-solvent required to achieve and maintain solubility upon dilution.
Protocol for a DMSO/PEG/Saline Co-Solvent System:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Dissolve the this compound powder in a minimal volume of dimethyl sulfoxide (DMSO). Ensure complete dissolution.
-
Addition of Co-solvent: Add polyethylene glycol (e.g., PEG400) to the DMSO solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG400.
-
Aqueous Dilution: Slowly add saline or another aqueous buffer to the organic solution while vortexing to avoid precipitation. The final concentration of the organic solvents should be kept as low as possible.
-
Final Volume: Adjust to the final desired volume with the aqueous buffer.
-
Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation will need to be optimized.
-
Storage: Store according to the compound's stability profile. Many co-solvent formulations are prepared fresh daily.
Quantitative Data Summary
The following table should be populated by the researcher based on their own experimental findings for this compound.
| Parameter | Vehicle 1 (e.g., Saline) | Vehicle 2 (e.g., 10% DMSO / 40% PEG400 / 50% Saline) | Vehicle 3 (Specify) |
| Solubility (mg/mL) | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| Maximum Tolerated Dose (MTD) | Determine Experimentally | Determine Experimentally | Determine Experimentally |
| pH of final formulation | Measure | Measure | Measure |
| Appearance | Clear, colorless solution | Clear, colorless solution | Describe |
| Storage Conditions | e.g., 2-8°C for 24 hours | e.g., Room temp for 4 hours | Determine Experimentally |
Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Solution Preparation and Administration
The following diagram outlines the general workflow for preparing and administering this compound solutions in animal studies.
Caption: Workflow for this compound solution preparation and in vivo administration.
Hypothetical Signaling Pathway for this compound
As the mechanism of action for this compound is not publicly known, a hypothetical signaling pathway is presented below for illustrative purposes. This is a generic representation and should be replaced with the actual pathway once it is elucidated. This example depicts this compound as an inhibitor of a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical signaling pathway illustrating this compound as an RTK inhibitor.
Disclaimer: The information provided in this document is for guidance purposes only. All experimental procedures should be performed in accordance with institutional and regulatory guidelines for animal welfare. The researcher is responsible for determining the optimal formulation and administration protocol for this compound based on their own experimental data.
Application Notes and Protocols for S116836 Administration in Preclinical Studies
Version: 1.0
Introduction
This document provides detailed application notes and protocols for the preclinical administration of S116836, a novel investigational compound. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this agent. Due to the early stage of research, the data presented here is based on initial preclinical assessments. Further studies are required to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound.
Preclinical studies are fundamental to drug development, offering insights into the safety, efficacy, and mechanism of action of a new chemical entity before it proceeds to human clinical trials.[1][2] The choice of administration route in these studies is critical as it can significantly influence the pharmacokinetic profile, and consequently, the therapeutic efficacy and toxicity of the compound.[3][4][5][6][7]
Disclaimer: The compound "this compound" appears to be a hypothetical or proprietary designation not currently in the public domain. As such, specific preclinical data, established mechanisms of action, and detailed experimental protocols are not available in published scientific literature. The following application notes and protocols are presented as a generalized framework based on standard preclinical research methodologies. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the objectives of their study.
Data Presentation
As no quantitative data for this compound is publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Template for Pharmacokinetic Parameters of this compound Following a Single Administration in Rodents
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | ||||||
| Intraperitoneal (IP) | ||||||
| Oral (PO) | ||||||
| Subcutaneous (SC) |
Table 2: Template for In Vivo Efficacy of this compound in a Xenograft Tumor Model
| Treatment Group | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | ||||
| This compound | |||||
| Positive Control |
Experimental Protocols
The following are generalized protocols that can be adapted for preclinical studies involving this compound.
Protocol 1: Determination of Pharmacokinetic Profile of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following administration by different routes.
Materials:
-
This compound
-
Vehicle (e.g., saline, PBS, or a suitable formulation)
-
Male/Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.[8]
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final dosing concentration.
-
Animal Grouping: Divide the animals into groups based on the administration route (e.g., IV, IP, PO, SC), with at least 3-5 animals per time point.
-
Dosing:
-
Intravenous (IV): Administer the drug solution via the tail vein.
-
Intraperitoneal (IP): Inject the drug solution into the peritoneal cavity.
-
Oral (PO): Administer the drug solution using oral gavage.
-
Subcutaneous (SC): Inject the drug solution under the skin, typically in the flank region.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: In Vivo Efficacy Study of this compound in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle
-
Human cancer cell line (e.g., A549, MCF-7)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional)
-
Calipers
-
Dosing syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Animal Grouping: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Treatment Administration: Administer this compound, vehicle, or positive control drug via the chosen route and schedule (e.g., daily, twice weekly).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: Euthanize the animals when tumors in the control group reach a specified size, or if signs of excessive toxicity are observed.
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a hypothetical signaling pathway that this compound might inhibit and a general experimental workflow for its preclinical evaluation.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. virscio.com [virscio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Application Notes and Protocols for Studying S116836 V2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing various cell lines to study the antagonism of the Vasopressin V2 receptor by the non-peptide antagonist S116836. Detailed protocols for key experiments are included to facilitate the characterization of this compound and other V2 receptor antagonists.
Introduction to V2 Receptor Antagonism and this compound
The vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V2R activates the Gs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, enhancing water retention. Dysregulation of the V2R pathway is implicated in various conditions, including hyponatremia and congestive heart failure.
V2 receptor antagonists, such as this compound (also known as SR 121463A), are valuable tools for studying the physiological roles of the V2R and represent a promising therapeutic class. This compound is a potent and highly selective, orally active non-peptide V2 receptor antagonist. It competitively blocks the binding of AVP to the V2R, thereby inhibiting the downstream signaling cascade and promoting aquaresis (electrolyte-free water excretion).
Recommended Cell Lines for V2 Receptor Studies
A variety of cell lines are suitable for studying V2 receptor antagonism. The choice of cell line often depends on the specific experimental goals, such as investigating receptor binding, downstream signaling, or more complex physiological responses.
Commonly Used Cell Lines:
-
Chinese Hamster Ovary (CHO) Cells: CHO cells are a popular choice for studying recombinant
Application Notes and Protocols: Evaluating the Effect of a Vasopressin V2 Receptor Antagonist on Aquaporin-2 Expression
Note: The compound "S116836" is not found in publicly available scientific literature or chemical databases. Therefore, these application notes utilize Tolvaptan , a well-characterized vasopressin V2 receptor antagonist, as a representative compound to detail the experimental procedures and expected outcomes for assessing the effect of such an antagonist on aquaporin-2 (AQP2) expression.
Introduction
Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidney collecting ducts.[1][2] Its expression and trafficking to the apical membrane of principal cells are primarily regulated by the peptide hormone arginine vasopressin (AVP).[1][2][3] AVP binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor, initiating a signaling cascade that increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[3][4] This pathway leads to both the translocation of AQP2-containing vesicles to the plasma membrane (short-term regulation) and an increase in AQP2 gene expression (long-term regulation).[1][2][3]
Vasopressin V2 receptor antagonists, such as Tolvaptan, are a class of drugs that block the action of AVP at the V2R. By inhibiting this signaling pathway, these antagonists are expected to decrease the expression and membrane localization of AQP2, leading to increased water excretion (aquaresis). These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo effects of a V2 receptor antagonist on AQP2 expression.
Signaling Pathway of Vasopressin and V2 Receptor Antagonist
The following diagram illustrates the signaling pathway initiated by vasopressin and the point of intervention for a V2 receptor antagonist.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected effects of a V2 receptor antagonist on AQP2 expression.
Table 1: In Vitro AQP2 mRNA Expression in mpkCCD cells
| Treatment Group | Concentration | AQP2 mRNA Fold Change (vs. Vehicle) |
| Vehicle Control | - | 1.0 ± 0.1 |
| dDAVP (V2 Agonist) | 1 nM | 4.5 ± 0.5 |
| V2R Antagonist | 100 nM | 0.9 ± 0.1 |
| dDAVP + V2R Antagonist | 1 nM + 100 nM | 1.2 ± 0.2 |
Table 2: In Vitro AQP2 Protein Expression in mpkCCD cells
| Treatment Group | Concentration | AQP2 Protein Level (Normalized to β-actin) |
| Vehicle Control | - | 1.0 ± 0.2 |
| dDAVP (V2 Agonist) | 1 nM | 3.8 ± 0.4 |
| V2R Antagonist | 100 nM | 1.1 ± 0.1 |
| dDAVP + V2R Antagonist | 1 nM + 100 nM | 1.3 ± 0.3 |
Table 3: In Vivo AQP2 Protein Expression in Rat Kidney Medulla
| Treatment Group | Dose | AQP2 Protein Level (Normalized to β-actin) |
| Vehicle Control | - | 1.0 ± 0.3 |
| Water-loaded | - | 0.4 ± 0.1 |
| Dehydrated | - | 2.5 ± 0.4 |
| Dehydrated + V2R Antagonist | 10 mg/kg | 1.2 ± 0.2 |
Experimental Protocols
In Vitro Analysis of AQP2 Expression in a Mouse Cortical Collecting Duct (mpkCCD) Cell Line
This protocol outlines the steps to assess the effect of a V2 receptor antagonist on AQP2 mRNA and protein expression in a well-established renal cell line.
-
mpkCCD cells
-
DMEM/F-12 medium supplemented with 5% fetal bovine serum, insulin, transferrin, selenium, dexamethasone, and triiodothyronine
-
Permeable cell culture inserts (e.g., Transwell®)
-
dDAVP (V2 receptor agonist)
-
V2 Receptor Antagonist (e.g., Tolvaptan)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
qRT-PCR reagents and primers for AQP2 and a housekeeping gene (e.g., GAPDH)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-AQP2 and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
-
Cell Culture: Culture mpkCCD cells on permeable supports to allow for polarization and differentiation.
-
Treatment: Once confluent, treat the cells with the V2 receptor antagonist in the presence or absence of dDAVP for 24 hours to assess the long-term effects on AQP2 expression. Include vehicle and dDAVP-only controls.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA from the treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for AQP2 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in AQP2 mRNA expression.
-
-
Western Blotting:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against AQP2 and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify band intensities to determine the relative AQP2 protein levels.
-
-
Immunofluorescence:
-
Fix the cells with 4% PFA and permeabilize.
-
Block non-specific binding and incubate with the primary anti-AQP2 antibody.
-
Incubate with a fluorophore-conjugated secondary antibody and counterstain nuclei with DAPI.
-
Visualize the subcellular localization of AQP2 using a fluorescence microscope. A decrease in apical membrane staining is expected with antagonist treatment.
-
In Vivo Analysis of AQP2 Expression in a Rat Model
This protocol describes how to evaluate the effect of a V2 receptor antagonist on AQP2 protein expression in the kidneys of rats under different hydration states.
-
Male Sprague-Dawley rats
-
Metabolic cages for urine collection (optional)
-
V2 Receptor Antagonist (e.g., Tolvaptan) formulated for oral gavage
-
Anesthesia
-
Surgical tools for dissection
-
Protein extraction reagents for tissue
-
Western blotting reagents as listed in the in vitro protocol
-
Immunohistochemistry reagents (e.g., antigen retrieval solution, peroxidase blocking solution, DAB substrate kit)
-
Animal Groups and Treatment:
-
Acclimatize rats to their housing conditions.
-
Divide rats into four groups:
-
Vehicle Control: Normal water access, receive vehicle.
-
Water-loaded: Ad libitum access to 5% glucose water to suppress endogenous vasopressin.
-
Dehydrated: Water restriction for 48 hours to stimulate endogenous vasopressin.
-
Dehydrated + Antagonist: Water restriction for 48 hours and treatment with the V2 receptor antagonist during the last 24 hours.
-
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the rats under anesthesia.
-
Perfuse the kidneys with PBS to remove blood.
-
Excise the kidneys and dissect the inner medulla.
-
-
Western Blotting:
-
Homogenize the medullary tissue in lysis buffer.
-
Perform Western blotting for AQP2 and a loading control as described in the in vitro protocol.
-
-
Immunohistochemistry:
-
Fix one kidney in 4% PFA and embed in paraffin.
-
Section the kidney and perform immunohistochemistry using an anti-AQP2 antibody.
-
This will allow for the visualization of AQP2 expression and localization within the collecting duct principal cells. A decrease in apical staining is expected in the antagonist-treated group compared to the dehydrated group.
-
Expected Outcomes and Interpretation
Treatment with a vasopressin V2 receptor antagonist is expected to antagonize the effects of vasopressin or a V2 receptor agonist (dDAVP). This will result in:
-
A significant reduction in AQP2 mRNA and total protein expression in dDAVP-stimulated mpkCCD cells.
-
A decrease in the translocation of AQP2 to the apical plasma membrane, as observed by immunofluorescence and immunohistochemistry.
-
A reduction in AQP2 protein levels in the kidney medulla of dehydrated rats, bringing them closer to the levels seen in vehicle-treated or water-loaded animals.
These results would confirm the efficacy of the V2 receptor antagonist in modulating the vasopressin-AQP2 signaling axis, providing a strong rationale for its potential therapeutic use in conditions of water retention.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Acrylamide | C3H5NO | CID 6579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dihydroxy-7-(6-hydroxy-2-methyl-8-((2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid | C23H36O7 | CID 4889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ncbiinsights.ncbi.nlm.nih.gov [ncbiinsights.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Localization of the V1a Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Arginine Vasopressin Receptor 1A (V1aR or AVPR1A) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes.[1][2] Primarily expressed in vascular smooth muscle cells, platelets, hepatocytes, and throughout the brain, the V1a receptor is a key mediator of the actions of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[1][2][3] Its activation leads to vasoconstriction, platelet aggregation, glycogenolysis, and the modulation of social behaviors such as aggression and affiliation.[1][4] Given its widespread influence, the V1a receptor is a significant target for drug development in the context of cardiovascular diseases, as well as neurological and psychiatric disorders.
This document provides a detailed protocol for the immunohistochemical (IHC) localization of the V1a receptor in tissue sections. While this protocol offers a comprehensive guide, it is important to note that specific optimization may be required depending on the tissue type, antibody used, and the specific experimental context. The compound "S116836" is mentioned in the context of this protocol; however, as of the latest literature review, public domain information regarding this specific compound and its interaction with the V1a receptor is unavailable. It is presumed to be a V1a receptor antagonist. In this protocol, we will describe how a specific antagonist can be utilized in control experiments to validate the specificity of the V1a receptor antibody.
V1a Receptor Signaling Pathway
The V1a receptor is coupled to the Gq/11 family of G-proteins.[1] Upon binding of its ligand, arginine vasopressin, the receptor undergoes a conformational change, activating the G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][5] This cascade ultimately leads to various cellular responses, including smooth muscle contraction and cell proliferation.[4]
Caption: V1a Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed protocols for the immunohistochemical localization of the V1a receptor in both paraffin-embedded and frozen tissue sections.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Primary Antibody | ||
| Anti-V1a Receptor Antibody | Alomone Labs | AVR-010 |
| Anti-AVPR1A Antibody | Novus Biologicals | NBP2-94637 |
| Secondary Antibody | ||
| Goat anti-Rabbit IgG (H+L), HRP conjugated | Thermo Fisher Scientific | 31460 |
| Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Thermo Fisher Scientific | A-11008 |
| Reagents | ||
| Formalin (10% Neutral Buffered) | Sigma-Aldrich | HT501128 |
| Paraffin Wax | Sigma-Aldrich | 327204 |
| Xylene | Sigma-Aldrich | 214736 |
| Ethanol (100%, 95%, 70%) | Decon Labs | 2716 |
| Sodium Citrate Buffer (10 mM, pH 6.0) | Thermo Fisher Scientific | 00-5000 |
| Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) | Abcam | ab93684 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Normal Goat Serum | Vector Laboratories | S-1000 |
| DAB Substrate Kit | Vector Laboratories | SK-4100 |
| Hematoxylin | Sigma-Aldrich | HHS16 |
| Mounting Medium | Vector Laboratories | H-5000 |
| This compound (or other V1aR antagonist) | N/A | N/A |
Protocol 1: Paraffin-Embedded Tissue Sections
This protocol is suitable for tissues that have been fixed in formalin and embedded in paraffin. This method provides excellent morphological preservation.[6]
1. Deparaffinization and Rehydration: a. Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.[7][8] b. Immerse slides in two changes of xylene for 5 minutes each.[9] c. Rehydrate the sections by immersing them in a graded series of ethanol solutions:
- 100% ethanol, two changes for 3 minutes each.[9]
- 95% ethanol for 3 minutes.[9]
- 70% ethanol for 3 minutes.[9] d. Rinse slides in distilled water for 5 minutes.[9]
2. Antigen Retrieval: Formalin fixation can create protein cross-links that mask the antigenic epitope.[10] Antigen retrieval is necessary to unmask the V1a receptor epitope. a. Heat-Induced Epitope Retrieval (HIER): This is the most common method.[11][12] i. Place slides in a staining jar filled with either 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0). The optimal buffer should be determined empirically. ii. Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[13] iii. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes). iv. Rinse the slides in PBS.
3. Immunohistochemical Staining: a. Blocking Endogenous Peroxidase: (Required for HRP-based detection) i. Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[7][9] ii. Rinse slides with PBS (3 changes for 5 minutes each). b. Blocking Non-Specific Binding: i. Incubate sections with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[6] c. Primary Antibody Incubation: i. Dilute the primary anti-V1a receptor antibody to its optimal concentration in the blocking solution. ii. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[14] d. Secondary Antibody Incubation: i. Rinse slides with PBS (3 changes for 5 minutes each). ii. Incubate sections with a biotinylated or enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.[7] e. Signal Detection (for HRP-based detection): i. Rinse slides with PBS (3 changes for 5 minutes each). ii. Incubate sections with the DAB substrate solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope. iii. Stop the reaction by rinsing the slides with distilled water. f. Counterstaining: i. Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei. ii. "Blue" the sections in running tap water. g. Dehydration and Mounting: i. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[9] ii. Clear in xylene and mount with a permanent mounting medium.
Protocol 2: Frozen Tissue Sections
This protocol is suitable for tissues that have been snap-frozen. This method is often preferred for preserving the native conformation of the antigen.
1. Tissue Preparation: a. Cut frozen tissue blocks into 5-10 µm sections using a cryostat. b. Mount the sections on charged microscope slides. c. Allow the sections to air dry for 30-60 minutes at room temperature. d. Fix the sections in cold acetone or methanol for 10 minutes at -20°C.[6] e. Air dry the slides for 10 minutes and then rehydrate in PBS.
2. Immunohistochemical Staining: a. Follow steps 3a-g from the Paraffin-Embedded Tissue Sections protocol. Note that antigen retrieval is often not necessary for frozen sections fixed with organic solvents.
Control Experiments
To ensure the specificity of the V1a receptor staining, several control experiments are essential:
-
Negative Control: Omit the primary antibody incubation step. This should result in no staining and confirms that the secondary antibody is not binding non-specifically.
-
Isotype Control: Replace the primary antibody with an antibody of the same isotype, species, and concentration that is not directed against the V1a receptor. This control assesses non-specific binding of the primary antibody.
-
Antigen Competition (using this compound or other antagonist):
-
Pre-incubate the diluted primary antibody with a saturating concentration (e.g., 10-100 fold molar excess) of the V1a receptor antagonist (e.g., this compound) for 1-2 hours at room temperature before applying it to the tissue section.
-
A significant reduction or elimination of the staining signal compared to the section stained with the primary antibody alone indicates that the antibody is specifically binding to the V1a receptor.
-
Data Presentation
The following tables summarize key experimental parameters for the immunohistochemical localization of the V1a receptor.
Table 1: Primary Antibody Dilution and Incubation
| Antibody | Host Species | Recommended Starting Dilution | Incubation Time | Incubation Temperature |
| Alomone Labs AVR-010 | Rabbit | 1:100 - 1:500 | Overnight | 4°C |
| Novus Bio NBP2-94637 | Rabbit | 1:50 - 1:200 | Overnight | 4°C |
Table 2: Antigen Retrieval Conditions
| Method | Buffer | pH | Temperature | Duration |
| HIER | Sodium Citrate | 6.0 | 95-100°C | 10-20 minutes |
| HIER | Tris-EDTA | 9.0 | 95-100°C | 10-20 minutes |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for immunohistochemistry.
Caption: General Immunohistochemistry Workflow.
Conclusion
This document provides a detailed and robust protocol for the immunohistochemical localization of the V1a receptor. By following these guidelines and incorporating appropriate controls, researchers can confidently investigate the distribution and expression of this important receptor in various tissues. The use of a specific antagonist, such as the putative this compound, in competition assays is strongly recommended to validate the specificity of the obtained staining patterns, which is a critical step in ensuring the reliability of the experimental results. As with any immunohistochemistry protocol, optimization of antibody concentrations, incubation times, and antigen retrieval methods will be necessary to achieve the best results for your specific application.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 6. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 7. Immunohistochemistry Procedure [sigmaaldrich.com]
- 8. Immunohistochemistry Protocols [etsu.edu]
- 9. genscript.com [genscript.com]
- 10. IHC Antigen Retrieval | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 13. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols: Radioligand Binding Assay for S116836
To the Researcher: The successful development of a radioligand binding assay is contingent on the identification of a specific biological target for the compound of interest. At present, publicly available scientific literature and chemical databases do not provide a specific molecular target for the compound designated S116836. A comprehensive search has not yielded information on its mechanism of action or a receptor to which it binds with sufficient affinity for the development of a binding assay.
Therefore, the following protocol is presented as a generalized framework . This template is designed to be adapted once the specific target of this compound is identified. It outlines the essential steps and considerations for developing a robust radioligand binding assay for any given ligand-receptor system.
I. Principle of Radioligand Binding Assays
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction of a ligand with its receptor.[1][2][3] These assays are considered the gold standard for determining the affinity of a ligand for its target.[1][2] The core principle involves incubating a biological preparation containing the receptor of interest with a radioactively labeled ligand (the radioligand). By measuring the amount of radioactivity bound to the preparation, one can determine key parameters such as the receptor density (Bmax), the ligand's dissociation constant (Kd), and the affinity (Ki) of unlabeled competing ligands.[1][2][4]
There are three primary types of radioligand binding assays:
-
Saturation Assays: These are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[1][2][4]
-
Competition Assays: These assays measure the ability of an unlabeled test compound (like this compound, once its target is known) to compete with a fixed concentration of a specific radioligand for binding to the target receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound.[1][2]
-
Kinetic Assays: These experiments measure the rates at which a radioligand associates with and dissociates from its receptor, providing insights into the binding dynamics.[1]
II. Generalized Experimental Protocol: Competition Radioligand Binding Assay
This protocol describes a filtration-based competition binding assay, a common method for membrane-bound receptors.[1][5]
Objective: To determine the binding affinity (Ki) of this compound for its (currently unknown) target receptor.
Materials:
-
Target Receptor Preparation: A source of the target receptor is required. This could be a cell membrane preparation from a recombinant cell line overexpressing the receptor, or a tissue homogenate known to be rich in the receptor. The protein concentration of this preparation must be determined, for example, by a BCA assay.[5]
-
Radioligand: A specific radioligand that binds to the target receptor with high affinity and specificity. The choice of radioisotope (e.g., ³H or ¹²⁵I) will depend on the desired specific activity and safety considerations.
-
This compound: The unlabeled test compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand that binds to the target receptor to define non-specific binding.
-
Assay Buffer: The composition of the buffer is critical and should be optimized for the specific receptor system. A common starting point is 50 mM Tris-HCl, pH 7.4, with the addition of divalent cations (e.g., MgCl₂) if required for receptor function.[5]
-
Wash Buffer: Ice-cold buffer of the same composition as the assay buffer.
-
96-well Plates: For incubating the assay components.
-
Glass Fiber Filters: Pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding.[5]
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.[5]
-
Scintillation Vials and Cocktail: For quantifying the radioactivity on the filters.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span several orders of magnitude around the expected Ki value.
-
Dilute the radioligand in assay buffer to a final concentration that is typically at or below its Kd value.
-
Dilute the receptor membrane preparation in assay buffer to a concentration that will result in a measurable signal without depleting the radioligand.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and receptor preparation.
-
Competition Binding: this compound at various concentrations, radioligand, and receptor preparation.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments. Gentle agitation may be required.[5]
-
-
Filtration:
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
III. Data Presentation
Once the target of this compound is identified and the assay is performed, the quantitative data should be summarized in a clear and structured table.
| Parameter | Value | Units | Description |
| Radioligand | [Insert Name] | - | The radiolabeled ligand used in the assay. |
| Radioligand Kd | [Insert Value] | nM | The equilibrium dissociation constant of the radioligand. |
| Radioligand Conc. | [Insert Value] | nM | The concentration of radioligand used in the competition assay. |
| This compound IC50 | [Insert Value] | µM | The concentration of this compound that inhibits 50% of specific binding. |
| This compound Ki | [Insert Value] | µM | The inhibitory constant for this compound, calculated from the IC50. |
| Hill Slope | [Insert Value] | - | The slope of the competition curve, indicating the nature of the binding. |
| Receptor Source | [Insert Source] | - | The biological material used as the source of the target receptor. |
| Incubation Time | [Insert Value] | min | The duration of the incubation step. |
| Incubation Temp. | [Insert Value] | °C | The temperature at which the incubation was performed. |
IV. Mandatory Visualizations
The following diagrams illustrate the generalized workflow of a radioligand binding assay and a hypothetical signaling pathway. These are templates and must be adapted with the specific details once the target of this compound is known.
References
- 1. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-6-trimethoxysilylhexan-2-one | C11H24O4Si | CID 175780663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CID 90868368 | C7H13Si | CID 90868368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | C36H44O12 | CID 5316836 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Induction of Aquaresis in a Research Setting Using a Vasopressin V2 Receptor Antagonist
Disclaimer: The compound identifier "S116836" provided in the topic query does not correspond to a known vasopressin V2 receptor antagonist in the public scientific literature. Therefore, these application notes and protocols are based on the well-characterized and widely researched vasopressin V2 receptor antagonist, Tolvaptan , and other relevant compounds in its class, such as Lixivaptan and Satavaptan. These compounds serve as representative examples for researchers interested in the experimental induction of aquaresis.
Introduction
Vasopressin V2 receptor antagonists, often referred to as "vaptans," are a class of drugs that promote aquaresis—the excretion of electrolyte-free water. This effect is achieved by selectively blocking the action of arginine vasopressin (AVP) at the V2 receptors in the renal collecting ducts. In a research setting, these compounds are invaluable tools for studying renal water handling, the pathophysiology of water-retaining states (such as hyponatremia, congestive heart failure, and cirrhosis), and for the preclinical evaluation of new aquaretic agents.
Mechanism of Action
The primary mechanism of action involves the competitive antagonism of the vasopressin V2 receptor, a G-protein coupled receptor located on the basolateral membrane of principal cells in the kidney's collecting ducts.
-
V2 Receptor Blockade: The antagonist binds to the V2 receptor, preventing the binding of endogenous AVP.
-
Inhibition of Adenylyl Cyclase: This blockade prevents the AVP-induced activation of Gs protein and, consequently, adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][2][3]
-
Decreased Protein Kinase A (PKA) Activity: Lower cAMP levels result in reduced activation of PKA.[1]
-
Impaired Aquaporin-2 (AQP2) Translocation: PKA is responsible for phosphorylating AQP2 water channels and promoting their translocation to the apical membrane of the collecting duct cells. Reduced PKA activity prevents this translocation.[1][3][4]
-
Reduced Water Reabsorption: With fewer AQP2 channels in the apical membrane, the permeability of the collecting duct to water is decreased, leading to reduced water reabsorption from the tubular fluid back into the bloodstream.
-
Aquaresis: The net effect is an increase in the excretion of free water, leading to an increase in urine volume and a decrease in urine osmolality, with minimal impact on electrolyte excretion.[5]
Signaling Pathway of Vasopressin V2 Receptor Antagonism
Caption: Signaling pathway of vasopressin V2 receptor antagonism in renal collecting duct cells.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the aquaretic effects of various vasopressin V2 receptor antagonists in different models.
Table 1: Preclinical Efficacy of Vasopressin V2 Receptor Antagonists in Rats
| Compound | Dose | Animal Model | Change in Urine Volume | Change in Urine Osmolality | Change in Serum Sodium | Reference |
| Tolvaptan | 1, 3, 10 mg/kg (oral) | Rats with acute hyponatremia | Dose-dependent increase | Dose-dependent decrease | Gradual increase | [6][7] |
| Tolvaptan | 1, 3 mg/kg (oral) | Cirrhotic rats with ascites | Marked diuretic effect | N/A | Increased | [8] |
| SR121463A | 0.03-10 mg/kg (oral) | Normally hydrated conscious rats | Powerful, dose-dependent aquaresis | Decrease | N/A | [9] |
| SR121463A | 0.5 mg/kg/day (oral, 10 days) | Cirrhotic rats with ascites | Sustained increase | Sustained decrease | Normalized | [10] |
| Lixivaptan | 0.5% and 1% in chow (8 weeks) | PCK rats (model of polycystic kidney disease) | ~3-fold increase | N/A | Slightly increased | [11] |
Table 2: Clinical Efficacy of Vasopressin V2 Receptor Antagonists in Humans
| Compound | Dose | Patient Population | Change in Urine Volume (24h) | Change in Urine Osmolality | Change in Serum Sodium | Reference |
| Tolvaptan | Single dose | Healthy subjects and CKD patients | Peak effect at 4-8 hours | Reduced to <300 mOsm/kg | Increased | [12] |
| Tolvaptan | N/A | ADPKD patients | N/A | Decreased by 200-300 mOsm/kg | Increased plasma osmolality | [13] |
| Lixivaptan | 10-400 mg (single oral dose) | Chronic heart failure patients | Increased up to 3.9 L (vs. 1.8 L placebo) | N/A | Significantly increased at higher doses | [14] |
| Satavaptan | 5, 12.5, 25 mg/day (14 days) | Cirrhosis with ascites and hyponatremia | N/A | N/A | Increased by 4.5-6.6 mmol/L | [15] |
| OPC-31260 | 0.5 mg/kg (IV) | SIADH patients | Increased (4h) | Decreased to <225 mOsm/kg H2O | Increased by ~3 mEq/L | [16] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Aquaretic Activity in Rats
This protocol is designed to evaluate the dose-dependent aquaretic effect of a test compound in normally hydrated conscious rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Metabolic cages for individual housing and urine collection
-
Test compound (e.g., Tolvaptan)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
-
Balances for weighing rats and urine collection tubes
-
Osmometer
-
Flame photometer or ion-selective electrode analyzer for Na+ and K+
Procedure:
-
Acclimation: Acclimate rats to metabolic cages for at least 3 days prior to the experiment to minimize stress-related effects on urine output. Allow free access to standard chow and water.
-
Baseline Measurement: On the day of the experiment, record the initial body weight of each rat. Collect a baseline 24-hour urine sample to determine basal urine volume, osmolality, and electrolyte concentrations.
-
Compound Administration:
-
Prepare solutions of the test compound at various doses (e.g., for Tolvaptan: 1, 3, and 10 mg/kg) in the chosen vehicle.
-
Prepare a vehicle-only solution for the control group.
-
Administer the test compound or vehicle via oral gavage. The volume should be consistent across all animals (e.g., 5 mL/kg).
-
-
Urine Collection:
-
Place the rats back into the metabolic cages immediately after dosing.
-
Collect urine over a 24-hour period. To assess the time course of action, urine can be collected at specific intervals (e.g., 0-4h, 4-8h, 8-24h).
-
-
Data Collection and Analysis:
-
At the end of the collection period, record the final body weight.
-
Measure the volume of urine collected for each rat.
-
Analyze urine samples for:
-
Osmolality (using an osmometer).
-
Sodium (Na+) and Potassium (K+) concentrations (using a flame photometer or equivalent).
-
-
Blood samples can be collected at the end of the study (e.g., via cardiac puncture under anesthesia) to measure serum sodium and osmolality.
-
Calculate total electrolyte excretion (Urine Volume x [Electrolyte]).
-
-
Statistical Analysis: Compare the results from the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Experimental Workflow for In Vivo Aquaresis Study
Caption: Workflow for an in vivo aquaresis study in rats.
Protocol 2: In Vitro Assessment of V2 Receptor Antagonism (cAMP Assay)
This protocol is to determine the ability of a test compound to antagonize AVP-induced cAMP production in cells expressing the V2 receptor.
Materials:
-
Cell line expressing the human V2 receptor (e.g., HEK293-hV2R or MDCK cells).[2][4]
-
Cell culture medium and supplements.
-
Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (dDAVP).
-
Test compound.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).[17][18]
-
Multi-well plates (e.g., 384-well).
-
Plate reader compatible with the assay kit.
Procedure:
-
Cell Culture and Seeding:
-
Culture the V2R-expressing cells according to standard protocols.
-
Harvest the cells and seed them into the wells of a 384-well plate at a predetermined optimal density (e.g., 1000-3000 cells/well).[17]
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in stimulation buffer (e.g., HBSS with HEPES, BSA, and IBMX).[17]
-
Prepare a solution of AVP or dDAVP at a concentration that elicits a submaximal response (EC80) to allow for the detection of antagonism.
-
-
Assay Protocol (Antagonist Mode):
-
Remove the culture medium from the cells.
-
Add the serially diluted test compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add the AVP/dDAVP solution (at EC80 concentration) to the wells containing the test compound.
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.[17]
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).[17]
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader.
-
Generate a dose-response curve by plotting the assay signal against the logarithm of the antagonist concentration.
-
Calculate the IC50 value (the concentration of the antagonist that inhibits 50% of the AVP-stimulated cAMP production) using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Logical Relationship of V2R Antagonist Mechanism
Caption: Logical cascade of events following V2 receptor antagonist administration.
Safety and Handling
-
Personal Protective Equipment (PPE): Researchers should wear standard laboratory attire, including lab coats, gloves, and safety glasses when handling vasopressin V2 receptor antagonists.
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals for signs of excessive dehydration or electrolyte imbalance. Ensure ad libitum access to water unless the protocol specifies otherwise.
-
Compound Handling: Refer to the Material Safety Data Sheet (MSDS) for the specific compound being used for detailed information on handling, storage, and disposal.
References
- 1. Tolvaptan safety in autosomal-dominant polycystic kidney disease; a focus on idiosyncratic drug-induced liver injury liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The V2 receptor antagonist tolvaptan raises cytosolic calcium and prevents AQP2 trafficking and function: an in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Tolvaptan regulates aquaporin-2 and fecal water in cirrhotic rats with ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of SR 121463A, a highly potent and selective, orally active vasopressin V2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term aquaretic efficacy of a selective nonpeptide V(2)-vasopressin receptor antagonist, SR121463, in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a Vasopressin V2 Receptor Antagonist on Polycystic Kidney Disease Development in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
- 13. Urine Osmolality, Response to Tolvaptan, and Outcome in Autosomal Dominant Polycystic Kidney Disease: Results from the TEMPO 3:4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aquaretic effect of lixivaptan, an oral, non-peptide, selective V2 receptor vasopressin antagonist, in New York Heart Association functional class II and III chronic heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of satavaptan, a selective vasopressin V(2) receptor antagonist, on ascites and serum sodium in cirrhosis with hyponatremia: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute aquaresis by the nonpeptide arginine vasopressin (AVP) antagonist OPC-31260 improves hyponatremia in patients with syndrome of inappropriate secretion of antidiuretic hormone (SIADH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Avoiding off-target effects of S116836 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the multi-kinase inhibitor S116836 in a cell culture setting. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a novel, potent tyrosine kinase inhibitor. Its primary targets include the wild-type and T315I-mutant forms of the BCR-ABL fusion protein, which is a key driver in Chronic Myelogenous Leukemia (CML). Additionally, this compound has been shown to inhibit the FIP1L1-PDGFRα fusion protein and its imatinib-resistant T674I mutant, which is implicated in certain types of eosinophilia-associated myeloproliferative neoplasms.
Q2: What are the known off-target effects of this compound?
While this compound is a potent inhibitor of its primary targets, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. A kinase activity inhibition profile at 100 nM has identified several off-target kinases.[1] These include members of the SRC family of kinases (SRC, LYN, HCK, LCK, BLK) and other receptor tyrosine kinases such as FLT3, TIE2, KIT, and PDGFRβ.[1] Understanding these off-targets is crucial for interpreting experimental results and anticipating potential side effects in a therapeutic context.
Q3: What are the initial signs of off-target effects in my cell culture experiments?
Observing unexpected cellular phenotypes that are inconsistent with the known function of the primary target is a key indicator of off-target effects. This could manifest as:
-
Unanticipated changes in cell morphology or proliferation rates.
-
Activation or inhibition of signaling pathways not directly downstream of the primary target.
-
Cell death at concentrations that should be selective for the primary target.
Q4: How can I minimize off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for obtaining reliable data. Here are some key strategies:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that effectively inhibits the primary target in your specific cell line.
-
Perform control experiments: Use cell lines that do not express the primary target to distinguish between on-target and off-target effects.
-
Rescue experiments: If possible, "rescue" the phenotype by expressing a drug-resistant mutant of the primary target.
-
Monitor off-target pathways: Use techniques like Western blotting to check for the activation or inhibition of known off-target signaling pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity at expected effective concentrations. | Off-target effects on essential cellular kinases. | Titrate this compound to a lower concentration. Use a more sensitive cell viability assay. Confirm target engagement at lower concentrations using a biochemical or cellular assay. |
| Inconsistent results between experiments. | Cell line instability or variability in drug preparation. | Ensure consistent cell passage number and health. Prepare fresh stock solutions of this compound for each experiment. |
| Unexpected changes in downstream signaling pathways. | Off-target inhibition of other kinases. | Refer to the known off-target profile of this compound.[1] Perform Western blot analysis for key nodes in suspected off-target pathways (e.g., SRC, FLT3). |
| Drug appears to be inactive. | Incorrect drug storage or degradation. | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions from a new stock. Confirm the activity of a new batch on a sensitive positive control cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: IC50 Values for this compound Against Primary Targets
| Cell Line | Expressed Protein | IC50 (nM) | Reference |
| Ba/F3 | Wild-type BCR-ABL | ~50 | [2] |
| Ba/F3 | T315I-mutant BCR-ABL | ~200 | [2] |
| EOL-1 | FIP1L1-PDGFRα | 0.2 | [1] |
| Ba/F3 | Wild-type FIP1L1-PDGFRα | 26.9 | [1] |
| Ba/F3 | T674I-mutant FIP1L1-PDGFRα | 198.8 | [1] |
Table 2: Known Off-Target Kinase Inhibition by this compound at 100 nM
| Kinase Family | Inhibited Kinases |
| SRC Family | SRC, LYN, HCK, LCK, BLK |
| Receptor Tyrosine Kinases | FLT3, TIE2, KIT, PDGFRβ |
Source: Adapted from Bu et al., Oncotarget, 2014.[1]
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the IC50 of this compound in suspension cell lines like Ba/F3.
-
Cell Seeding: Seed Ba/F3 cells expressing the target protein in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
2. Western Blot Analysis for On-Target and Off-Target Signaling
This protocol is for assessing the phosphorylation status of key signaling proteins downstream of the primary and potential off-targets.
-
Cell Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere (if applicable) or grow in suspension. Treat the cells with this compound at the desired concentrations for the specified time (e.g., 2-24 hours).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest overnight at 4°C. Examples include:
-
On-Target: p-BCR-ABL (Tyr245), BCR-ABL, p-CrkL (Tyr207), CrkL, p-STAT5 (Tyr694), STAT5.
-
Off-Target: p-SRC (Tyr416), SRC, p-AKT (Ser473), AKT, p-Erk1/2 (Thr202/Tyr204), Erk1/2.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound on-target and potential off-target signaling pathways.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for high cell toxicity.
References
Interpreting unexpected results with S116836
Welcome to the technical support center for JS-116836, a potent and selective inhibitor of Janus kinase 2 (JAK2). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JS-116836?
A1: JS-116836 is a small molecule inhibitor that selectively targets the ATP-binding site of Janus kinase 2 (JAK2). By inhibiting JAK2, JS-116836 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This leads to the downregulation of downstream gene expression involved in cell proliferation, survival, and inflammation.
Q2: In which cell lines is JS-116836 expected to be most effective?
A2: JS-116836 is most effective in cell lines with constitutively active or cytokine-induced JAK2 signaling. This includes many hematopoietic cell lines, as well as cancer cell lines with activating mutations in the JAK-STAT pathway (e.g., JAK2 V617F mutation).
Q3: What are the recommended storage conditions for JS-116836?
A3: JS-116836 should be stored as a solid at -20°C. For stock solutions, dissolve in DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: What are the known off-target effects of JS-116836?
A4: While JS-116836 is highly selective for JAK2, some minor off-target activity against other JAK family members (JAK1, JAK3, TYK2) may be observed at higher concentrations.[1][2][3] It is crucial to perform dose-response experiments to determine the optimal concentration with minimal off-target effects.
Troubleshooting Unexpected Results
Unexpected experimental outcomes can arise from various factors, from procedural errors to complex biological responses.[4][5][6][7][8] This section provides guidance on how to interpret and troubleshoot such results.
Issue 1: No significant decrease in cell viability or proliferation in a sensitive cell line.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify the integrity and concentration of your JS-116836 stock solution. - Prepare a fresh stock solution from the solid compound. |
| Suboptimal Concentration | - Perform a dose-response curve to determine the IC50 for your specific cell line. - Ensure the final concentration in your assay is appropriate. |
| Cell Line Resistance | - Confirm the presence of an active JAK-STAT pathway in your cell line (e.g., by checking for phosphorylated STAT3/5 at baseline). - Sequence key genes in the pathway (e.g., JAK2, STAT3) to check for resistance-conferring mutations.[9][10][11][12][13] |
| Incorrect Experimental Duration | - Extend the incubation time with JS-116836. Effects on cell viability may take 48-72 hours to become apparent. |
Issue 2: Conflicting results between different assays (e.g., decreased p-STAT3 but no change in cell viability).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Redundant Signaling Pathways | - The cell line may have alternative survival pathways that compensate for JAK-STAT inhibition.[14] - Investigate other pro-survival pathways (e.g., PI3K/AKT, MAPK) for activation.[14] |
| Apoptosis vs. Cytostasis | - JS-116836 may be inducing cell cycle arrest (cytostasis) rather than cell death (apoptosis) at the tested concentration. - Perform cell cycle analysis or apoptosis assays (e.g., Annexin V staining) to differentiate between these effects. |
| Transient Inhibition | - The inhibitory effect of JS-116836 may be transient. - Assess p-STAT3 levels at multiple time points after treatment. |
Data Presentation
Table 1: Example Dose-Response Data for JS-116836 in HEL 92.1.7 Cells (JAK2 V617F positive)
| Concentration (nM) | % Inhibition of p-STAT3 (at 4h) | % Inhibition of Cell Viability (at 72h) |
| 1 | 25.3 | 15.8 |
| 10 | 68.1 | 45.2 |
| 100 | 95.7 | 88.9 |
| 1000 | 98.2 | 92.3 |
Table 2: Troubleshooting Unexpected Cell Viability Results
| Cell Line | Expected IC50 (nM) | Observed IC50 (nM) | Potential Reason for Discrepancy |
| HEL 92.1.7 | 10-50 | >1000 | Compound degradation or inactive stock. |
| K562 | >1000 | 75 | Off-target effects at high concentrations. |
| Ba/F3-EPOR | 50-100 | 65 | Expected result. |
Experimental Protocols
Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of JS-116836 or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of JS-116836.
Caption: Experimental workflow for Western blot analysis of p-STAT3.
Caption: A logical troubleshooting guide for unexpected results with JS-116836.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. robotics.stanford.edu [robotics.stanford.edu]
- 5. quora.com [quora.com]
- 6. bigthink.com [bigthink.com]
- 7. researchgate.net [researchgate.net]
- 8. What do unexpected experimental results actually tell us? | by Ethan Siegel | Starts With A Bang! | Medium [medium.com]
- 9. Resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S116836 (Inhibitor-X)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S116836 (Inhibitor-X), a selective PI3K inhibitor, in long-term experiments. Due to the unavailibility of data for a compound with the this compound identifier, we will use "Inhibitor-X", a fictional, representative PI3K inhibitor prone to degradation, to illustrate common issues and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Inhibitor-X stock solutions?
A1: Inhibitor-X is most stable when dissolved in anhydrous DMSO at a concentration of 10-50 mM. For long-term storage, aliquot the DMSO stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For immediate use in cell culture, further dilute the stock solution in your desired culture medium. Be aware that aqueous solutions of Inhibitor-X are more susceptible to hydrolysis.
Q2: I am observing a decrease in the inhibitory effect of Inhibitor-X over the course of my multi-day experiment. What could be the cause?
A2: This is a common issue and can be attributed to the degradation of Inhibitor-X in aqueous cell culture media. The compound is susceptible to both hydrolysis and oxidation. To mitigate this, it is recommended to perform a partial or complete media change with freshly diluted Inhibitor-X every 24-48 hours. The optimal media change frequency may vary depending on the cell line, media composition, and experimental duration.
Q3: How can I confirm that the loss of activity is due to degradation and not another experimental variable?
A3: To confirm degradation, you can perform a simple bioactivity assay. Collect the conditioned media from your long-term experiment at various time points (e.g., 0, 24, 48, 72 hours). Apply this conditioned media to a fresh batch of cells and assess the inhibition of a downstream marker of PI3K activity, such as phosphorylated AKT (p-AKT), via Western blot or ELISA. A decrease in the inhibition of p-AKT with older conditioned media suggests degradation of Inhibitor-X.
Q4: Are there any known off-target effects of Inhibitor-X that might become apparent in long-term studies?
A4: While Inhibitor-X is highly selective for PI3K, prolonged exposure in certain sensitive cell lines may lead to minor off-target effects on related kinases. It is crucial to include appropriate controls in your experiments, such as a structurally distinct PI3K inhibitor, to confirm that the observed phenotype is a direct result of PI3K inhibition.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Inhibitor-X Concentration | Ensure thorough mixing of the diluted inhibitor in the culture medium before adding to the cells. Prepare a master mix for all replicate wells/plates. | Reduced well-to-well and plate-to-plate variability in the observed phenotype. |
| Uneven Cell Seeding | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. | More uniform cell growth across all replicates, leading to more consistent experimental results. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for long-term experiments as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. | Minimized evaporation and more consistent cell growth and inhibitor concentration in the experimental wells. |
Issue 2: Unexpected Cell Toxicity or Death
| Potential Cause | Troubleshooting Step | Expected Outcome |
| DMSO Toxicity | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a vehicle control with the same final DMSO concentration as the Inhibitor-X treated wells. | Reduced non-specific cell death. The vehicle control will show if the observed toxicity is due to the solvent. |
| Inhibitor-X Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration of Inhibitor-X for your specific cell line and experimental duration. | Identification of a therapeutic window where PI3K inhibition is achieved without significant cytotoxicity. |
| Accumulation of Toxic Metabolites | Increase the frequency of media changes to remove metabolic waste products and replenish nutrients. | Improved cell viability and health in long-term cultures. |
Experimental Protocols
Protocol 1: Long-Term Inhibition of PI3K in Adherent Cell Culture
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor-X Preparation: Prepare a fresh dilution of Inhibitor-X from a frozen DMSO stock in pre-warmed complete culture medium to the desired final concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing Inhibitor-X or the vehicle control.
-
Media Change: For experiments lasting longer than 48 hours, perform a 50-100% media change with freshly prepared Inhibitor-X or vehicle control medium every 24-48 hours.
Protocol 2: Western Blot Analysis of p-AKT (Ser473) Inhibition
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
Visualizations
Technical Support Center: Improving S116836 Bioavailability in Animal Models
Disclaimer: Information on a specific compound designated "S116836" is not publicly available. This guide provides a general framework and best practices for improving the bioavailability of investigational compounds in animal models, using "this compound" as a placeholder. The strategies and protocols described here should be adapted based on the known physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a critical parameter in animal studies?
Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a crucial parameter in preclinical animal studies as it determines the amount of the drug that is available to reach the target site and exert its therapeutic effect.[2] Low and variable oral bioavailability can lead to unreliable and irreproducible results in pharmacodynamic and toxicology studies, complicating the prediction of a safe and efficacious human dose.[3]
Q2: What are the common causes of low oral bioavailability for a new chemical entity (NCE) like this compound?
Low oral bioavailability is typically a result of one or more of the following factors:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[4] Many NCEs are poorly soluble in water, which limits their dissolution rate and overall absorption.[3]
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelial cell layer to enter the bloodstream. Factors like large molecular size, high polarity, and being a substrate for efflux transporters (like P-glycoprotein) can limit permeability.[5]
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. The gut wall and the liver contain metabolic enzymes (like Cytochrome P450s) that can degrade the drug, reducing the amount that reaches the rest of the body.[6][7][8]
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
Strategies can be broadly categorized into three areas:
-
Medicinal Chemistry Approaches: Modifying the molecule itself to improve its properties. The prodrug approach involves attaching a promoiety to the parent drug to enhance solubility or permeability, which is later cleaved in vivo to release the active drug.[9][10][11][12]
-
Formulation Design: Developing advanced drug delivery systems to overcome biopharmaceutical challenges. This is often the most direct path in preclinical development.[5][9] Common techniques include:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, enhancing dissolution rate.[13][14]
-
Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs.[4][13][15]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate compared to the crystalline form.[16]
-
-
Use of Excipients: Including specific inactive ingredients in the formulation to enhance absorption.[17] This can involve permeation enhancers that facilitate drug transport across the intestinal mucosa or metabolism inhibitors.[5][18]
Q4: Which animal model is most appropriate for assessing the oral bioavailability of this compound?
The choice of animal model is critical.
-
Rats: The Sprague-Dawley or Wistar rat is the most common model for initial pharmacokinetic (PK) studies due to its well-characterized physiology, cost-effectiveness, and historical data availability.[19] The rat model can provide valuable initial insights into absorption, distribution, metabolism, and excretion.[6][8]
-
Mice: Mice are often used when the compound is being evaluated in disease models that are primarily established in this species.[20] Serial blood sampling techniques have made it possible to obtain full PK profiles from a single mouse.[20][21]
-
Dogs (Beagle): Dogs are a common non-rodent species used in preclinical development. Their gastrointestinal physiology is in some aspects more similar to humans than rodents, particularly regarding gastric pH and transit time.[13]
-
Monkeys (Cynomolgus): Non-human primates are often used for compounds intended for human use, as their metabolic pathways can be more predictive of human metabolism.[14]
The selection should be based on the specific research question, the metabolic profile of the compound in different species, and practical considerations. It is often necessary to evaluate PK in at least two species (one rodent and one non-rodent) for regulatory submissions.[22]
Troubleshooting Guides
Guide 1: Low Systemic Exposure After Oral Dosing
Issue: The plasma concentrations of this compound are very low or undetectable after oral administration in rats.
| Potential Cause | Recommended Action | Experimental Protocol |
| Poor aqueous solubility | Characterize the solubility of this compound at different pH values. Develop a formulation to enhance solubility. | Protocol 1: Solubility Assessment and Protocol 3: Formulation Screening |
| Low intestinal permeability | Assess the permeability of this compound using an in vitro model like Caco-2 cells. | Protocol 2: Caco-2 Permeability Assay |
| High first-pass metabolism | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. Compare oral (PO) vs. intravenous (IV) pharmacokinetics. | Protocol 4: In Vitro Metabolic Stability Assay and Protocol 5: In Vivo Pharmacokinetic Study |
| Efflux by transporters (e.g., P-gp) | Evaluate if this compound is a substrate for common efflux transporters in a Caco-2 bidirectional transport study. | Protocol 2: Caco-2 Permeability Assay (with bidirectional transport) |
Guide 2: High Inter-Animal Variability in Pharmacokinetic Data
Issue: The plasma concentration-time profiles for this compound show significant variation between individual animals in the same dose group.
| Potential Cause | Recommended Action | Experimental Protocol | | :--- | :--- | | Inconsistent formulation | Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and prevent settling. | Formulation Quality Control: Check for homogeneity, particle size distribution, and stability over the dosing period. | | Inaccurate dosing technique | Refine the oral gavage technique to ensure consistent delivery to the stomach. Train all personnel on a standardized procedure. | Review and standardize the oral gavage SOP. Ensure proper needle placement and slow administration rate. | | Variable food intake (Food Effect) | Standardize the fasting period for all animals before dosing. The presence of food can significantly alter drug absorption.[15] | Implement a consistent fasting schedule (e.g., overnight fast) for all animals before and for a few hours after dosing. | | Genetic polymorphism in metabolizing enzymes | Use an inbred strain of animals (e.g., C57BL/6 mice or Sprague-Dawley rats from a single supplier) to minimize genetic variability. | Ensure all animals are from the same strain, sex, and age group, and sourced from a reputable vendor. |
Data Presentation: Strategies to Enhance Oral Bioavailability
The following table summarizes examples from the literature where formulation strategies have been successfully employed to improve the oral bioavailability of poorly soluble drugs in animal models.
| Compound | Animal Model | Formulation Strategy | Key Finding |
| Compound A (BCS II) | Rat | Oil-based formulation vs. Nanosuspension | The oil-based formulation resulted in a significantly higher oral exposure compared to the nanocrystal approach.[14] |
| Glabridin | Rat | N/A (PK characterization) | Study identified that a high hepatic first-pass effect (62%) and extensive metabolism were major contributors to its low oral bioavailability (6.6%).[23] |
| TAK-448 (Peptide) | Rat | Co-administration with protease inhibitors | Co-administration of protease inhibitors recovered systemic absorption, indicating that subcutaneous first-pass metabolism by proteases was a cause of low exposure.[24] |
| Celecoxib | Rat | pH-modified nanoparticles | Nanoparticles with a pH-modifying agent significantly improved solubility and oral bioavailability compared to the raw powder.[25] |
Experimental Protocols
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which this compound is metabolized by liver enzymes in vitro, providing an estimate of its intrinsic clearance.[26][]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (from rat or human)
-
NADPH regenerating system (e.g., solutions A & B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile with internal standard (for protein precipitation)
-
96-well plates, centrifuge, LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound and control compounds in phosphate buffer. The final substrate concentration is typically 1 µM.
-
Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an analytical internal standard.
-
For the T=0 sample, add the stop solution before adding the NADPH regenerating system.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
Protocol 5: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, Cmax, Tmax, AUC, and absolute oral bioavailability (F%).[19][28]
Animals:
-
Male Sprague-Dawley rats (e.g., 250-300g), 2 groups (IV and PO), n=3-4 per group.
Dosing Formulations:
-
IV Formulation: this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent like PEG400) for intravenous administration.
-
PO Formulation: this compound in the formulation being tested (e.g., suspension in 0.5% methylcellulose, or a lipid-based formulation).
Procedure:
-
Fast animals overnight prior to dosing but allow free access to water.
-
IV Group: Administer this compound via a tail vein bolus injection (e.g., at 1 mg/kg).
-
PO Group: Administer this compound via oral gavage (e.g., at 10 mg/kg).
-
Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., saphenous vein) into anticoagulant-coated tubes at specified time points.
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate PK parameters.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Factors Influencing Oral Bioavailability
Caption: Key factors influencing the oral bioavailability of a drug.
Workflow for Improving Bioavailability
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Experimental Workflow for a Typical PK Study
Caption: Standard workflow for an in vivo pharmacokinetic (PK) study.
References
- 1. Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024) | Ratna Jyoti Das [scispace.com]
- 2. proventainternational.com [proventainternational.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-pass metabolism of 5-fluorouracil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First-pass metabolism of peptide drugs in rat perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-pass metabolism of acetaminophen in rats after low and high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 16. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 17. chemintel360.com [chemintel360.com]
- 18. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmaron.com [pharmaron.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of TAK-448 after a Single Subcutaneous Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. bioivt.com [bioivt.com]
- 28. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Addressing Variability in Experimental Results
Important Note: There is no publicly available scientific literature or data corresponding to the identifier "S116836". The following technical support guide is a generalized framework based on common issues encountered with experimental compounds in a research setting. Researchers using a specific compound, such as one with an internal identifier like this compound, should consult their internal documentation for specific properties and handling instructions.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our experimental results. What could be the cause?
A1: Batch-to-batch variability is a common challenge in experimental science. Several factors can contribute to this issue:
-
Compound Purity and Stability: Inconsistent purity levels or degradation of the compound between batches can lead to varied biological activity.
-
Solvent and Formulation: The age and quality of the solvent, as well as minor variations in the formulation process, can impact the compound's solubility and delivery to the target system.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.
-
Experimental Timing: The duration of compound exposure and the timing of endpoint measurements are critical and sensitive parameters.
Q2: Our in vitro assays are showing poor reproducibility. What are the key parameters to check?
A2: For in vitro assays, focus on standardizing the following:
-
Compound Preparation: Ensure the compound is fully dissolved and that the stock solution is homogenous before each use.
-
Assay Conditions: Maintain consistent temperature, humidity, and CO2 levels.
-
Reagent Quality: Use fresh, high-quality reagents and verify their performance.
-
Instrumentation: Regularly calibrate all instruments, such as plate readers and liquid handlers.
Q3: What is the best practice for preparing stock solutions of a novel compound?
A3: When preparing stock solutions of a new compound, it is crucial to:
-
Determine Solubility: Perform solubility tests in various pharmaceutically acceptable solvents to find the most suitable one.
-
Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize degradation.
-
Store Properly: Aliquot stock solutions into single-use volumes and store them at the recommended temperature, protected from light and moisture.
-
Conduct Stability Studies: Assess the stability of the stock solution over time to establish an expiration date.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock and working solutions for each experiment. | Consistent potency values across experiments. |
| Cellular Response Variability | Standardize cell seeding density and growth phase. Use cells within a narrow passage number range. | Reduced variability in the dose-response curve. |
| Assay Endpoint Timing | Optimize and strictly adhere to the incubation time with the compound. | More reproducible IC50/EC50 values. |
Issue 2: Poor Solubility and Precipitation in Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a high-concentration stock in an organic solvent (e.g., DMSO) and dilute serially in media. Ensure the final solvent concentration is low and consistent across all treatments. | The compound remains in solution at the final working concentrations. |
| Interaction with Media Components | Test the compound's solubility in different types of cell culture media. Some components, like serum proteins, can affect solubility. | Identification of a compatible medium for the experiment. |
| Incorrect pH | Check the pH of the final solution. Adjust if the compound's solubility is pH-dependent. | Improved solubility and prevention of precipitation. |
Experimental Protocols
General Protocol for Cell-Based Assay
This protocol provides a general framework. Specific cell lines and assay endpoints will require optimization.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series in cell culture media.
-
Cell Treatment: Remove the old media from the cells and add the media containing the various concentrations of the compound. Include a vehicle control (media with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Perform the assay to measure the desired endpoint (e.g., cell viability using MTT or CellTiter-Glo, gene expression via qPCR, or protein levels via Western blot).
Visualizations
Technical Support Center: Cyclosporine A Pharmacokinetics in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variability in the pharmacokinetics of Cyclosporine A (CsA) in rat models.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in Cyclosporine A plasma concentrations in our rat study. What are the potential causes?
High inter-animal variability in CsA plasma concentrations is a commonly reported issue. Several factors can contribute to this, including:
-
Route of Administration: The method of CsA administration significantly impacts its pharmacokinetic profile. Oral administration is known to have higher variability compared to intravenous, subcutaneous, or intramuscular routes due to factors affecting absorption.[1]
-
Dosage: Dose-dependent pharmacokinetics have been observed for CsA in rats. As the dose increases, saturation of metabolic enzymes and transport proteins can occur, leading to non-linear changes in exposure.[2]
-
Physiological State of the Animal: The health of the rats can dramatically influence CsA pharmacokinetics. Conditions such as anemia, liver failure, and kidney failure have been shown to alter clearance and volume of distribution.[3]
-
Genetic Differences: Variations in the expression and activity of metabolic enzymes (like Cytochrome P450) and drug transporters among different rat strains or even individual animals can lead to significant differences in drug metabolism and elimination.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can affect the absorption of orally administered CsA. It is crucial to have a consistent fasting or fed state across all study animals.
Q2: Our trough levels of Cyclosporine A are much higher than expected in a chronic dosing study. Why might this be happening?
Elevated trough levels in chronic CsA studies in rats can be indicative of drug accumulation. This is particularly prominent with subcutaneous administration, which can create a depot effect, leading to a slow release of the drug and a gradual increase in trough concentrations over time.[4] Daily dosing regimens can result in significantly elevated trough levels and may necessitate a switch to alternate-day dosing to prevent toxicity.[4] It is crucial to monitor blood CsA levels and the physical condition of the animals (e.g., body weight) during chronic studies to adjust the dosing regimen as needed.[4]
Q3: We are seeing inconsistent results in our oral gavage studies with Cyclosporine A. How can we improve the reproducibility of our experiments?
To improve the reproducibility of oral gavage studies with CsA, consider the following:
-
Standardize the Fasting Period: Ensure all animals are fasted for a consistent period before dosing, as food can interfere with CsA absorption.
-
Vehicle Selection: The formulation of the oral dosing solution can impact solubility and absorption. Use a consistent and well-described vehicle for all experiments.
-
Gavage Technique: Ensure that the gavage technique is consistent and performed by trained personnel to minimize stress to the animals and ensure accurate dose delivery.
-
Cross-over Study Design: For comparative studies of different formulations, a cross-over design, where each animal receives all treatments, can help to minimize the impact of inter-individual variability.
Troubleshooting Guides
Issue: High Variability in Oral Bioavailability
-
Potential Cause: Poor and variable absorption from the gastrointestinal tract.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the CsA formulation is homogenous and the drug is fully dissolved or suspended.
-
Control for Food Effects: Implement a strict and consistent fasting protocol for all animals before and after dosing.
-
Consider a Different Route: If consistent oral exposure is critical and variability cannot be controlled, consider an alternative route of administration, such as subcutaneous or intravenous injection, which generally provides more reproducible plasma levels.[1]
-
Issue: Unexpected Toxicity or Lack of Efficacy
-
Potential Cause: Inconsistent drug exposure, leading to either toxic plasma concentrations or sub-therapeutic levels.
-
Troubleshooting Steps:
-
Therapeutic Drug Monitoring: Implement regular monitoring of CsA blood levels (both peak and trough) to ensure they are within the desired therapeutic window.
-
Dose Adjustment: Based on the blood level monitoring, adjust the dose or dosing frequency to achieve the target exposure. For chronic studies, be prepared to modify the dosing regimen to prevent drug accumulation and toxicity.[4]
-
Correlate Pharmacokinetics with Pharmacodynamics: Whenever possible, correlate the pharmacokinetic data with pharmacodynamic endpoints to establish a clear exposure-response relationship.
-
Experimental Protocols
Intravenous Administration of Cyclosporine A in Rats
This protocol describes a typical procedure for administering CsA intravenously to rats to determine its pharmacokinetic profile.
-
Animal Model: Adult female Lewis rats are commonly used.[1]
-
Dose Preparation: Dissolve Cyclosporine A in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, further diluted with saline) to the desired concentration (e.g., 5 mg/kg).[5]
-
Administration: Administer the prepared CsA solution as an intravenous bolus injection or a short infusion via a cannulated tail vein or jugular vein.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for CsA concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific radioimmunoassay (RIA).[1][5]
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Cyclosporine A in Rats after a Single 5 mg/kg Intravenous Dose
| Parameter | Mean Value | Unit |
| Elimination Half-Life (t½) | 23.79 | hours |
| Volume of Distribution (Vd) | 5.69 | L/kg |
| Total Body Clearance (CL) | 3.38 | mL/min/kg |
Data extracted from a study using a specific HPLC method for blood concentration analysis.[5]
Table 2: Influence of Route of Administration on Cyclosporine A Bioavailability in Rats
| Route of Administration | Dose (mg/kg) | Relative Bioavailability (Compared to IV) |
| Oral (gavage) | 5 | Low and variable |
| Oral (gavage) | 10 | Low and variable |
| Intramuscular | 5 | Moderate |
| Intramuscular | 10 | Moderate |
| Subcutaneous | 5 | High and consistent |
| Subcutaneous | 10 | High and consistent |
| Intraperitoneal | 10 | Moderate to high |
This table summarizes the general findings on how the route of administration affects CsA bioavailability, with subcutaneous administration providing the most reproducible plasma levels.[1]
Visualizations
References
- 1. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent pharmacokinetics of cyclosporin A in rats: events in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cyclosporin A after intravenous administration to rats in various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic cyclosporin A therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent S116836 Delivery In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent in vivo delivery of S116836. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor. While specific data for this compound is limited, related compounds such as NSC 368390 suggest its mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine nucleotide biosynthesis pathway.[1] This inhibition leads to the depletion of uridine and cytidine pools, which are essential for RNA and DNA synthesis, ultimately resulting in a cytotoxic effect on rapidly proliferating cells, such as cancer cells.[1]
Q2: What are the main challenges in achieving consistent in vivo delivery of this compound?
Like many small molecule inhibitors, the primary challenges with this compound in vivo delivery often relate to its physicochemical properties.[2][3] These can include poor aqueous solubility, limited bioavailability, and rapid metabolism or clearance.[2][3] Overcoming these hurdles is critical for achieving therapeutic concentrations at the target site.
Q3: What formulation strategies can be employed to improve the bioavailability of this compound?
For compounds with low solubility, several formulation strategies can be explored. These include:
-
Lipid-based formulations: Encapsulating the compound in lipid-based carriers can enhance absorption.
-
Nanoparticle delivery systems: Polymeric nanoparticles or lipid nanoparticles can improve solubility, stability, and targeted delivery.
-
Co-administration with efflux transporter inhibitors: This can prevent the drug from being pumped out of cells, thereby increasing its intracellular concentration.[3]
Q4: How can I monitor the in vivo delivery and efficacy of this compound?
A combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies is essential.[4]
-
Pharmacokinetics (PK): Involves measuring the concentration of this compound in plasma and target tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamics (PD): Involves assessing the biological effect of the compound, such as inhibition of tumor growth or modulation of downstream biomarkers. In vivo imaging techniques can be valuable for non-invasively monitoring treatment response.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in animal response | Inconsistent dosing, formulation instability, or animal-to-animal physiological differences. | Ensure accurate and consistent dose administration. Prepare fresh formulations for each experiment and verify their stability. Use age- and weight-matched animals and consider a larger sample size to account for biological variability. |
| Lack of tumor growth inhibition | Insufficient drug concentration at the tumor site, development of drug resistance, or an inappropriate animal model. | Perform pharmacokinetic studies to confirm target tissue exposure. Consider increasing the dose or optimizing the formulation. Investigate potential resistance mechanisms. Ensure the chosen tumor model is sensitive to the drug's mechanism of action. |
| Observed toxicity or adverse effects | Off-target effects or excessive drug exposure. | Conduct dose-escalation studies to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity. Consider alternative delivery routes or more targeted delivery systems to minimize systemic exposure. |
| Precipitation of the compound during formulation | Poor solubility of this compound in the chosen vehicle. | Test a range of pharmaceutically acceptable solvents and excipients. Sonication or gentle heating may aid dissolution, but stability must be confirmed. Consider micronization of the API or formulating as a suspension with appropriate suspending agents. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., human colon tumor cells) under standard conditions.[1] Harvest cells and resuspend in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment Administration: Once tumors reach a predetermined size, randomize animals into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Protocol 2: Pharmacokinetic Analysis of this compound
-
Drug Administration: Administer a single dose of this compound to a cohort of animals via the intended clinical route.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (via retro-orbital bleeding or tail vein) into tubes containing an anticoagulant. Also, collect relevant tissues (e.g., tumor, liver, kidney).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissue samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and tissue homogenates.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: In vivo efficacy study workflow.
References
- 1. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vasopressin Receptor Antagonists: Conivaptan Versus the Elusive S116836
A comprehensive review of the vasopressin receptor antagonist conivaptan is presented below, offering a benchmark for the evaluation of novel therapeutic agents. As of this publication, comparative efficacy data for the compound designated S116836 is not available in the public domain, precluding a direct, data-driven comparison. This guide will, therefore, focus on the established clinical profile of conivaptan, providing a framework for the potential evaluation of emerging therapies like this compound.
Introduction to Vasopressin Receptor Antagonism
Vasopressin, also known as antidiuretic hormone (ADH), plays a critical role in regulating water and electrolyte balance.[1] Its effects are mediated through vasopressin receptors: V1A, V1B, and V2.[2] In certain pathological conditions, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and liver cirrhosis, elevated vasopressin levels can lead to excessive water retention and subsequent hyponatremia (low blood sodium levels).[2] Vasopressin receptor antagonists, a class of drugs known as "vaptans," counteract these effects by blocking vasopressin receptors.[3]
Conivaptan: A Dual V1A/V2 Receptor Antagonist
Conivaptan, marketed as Vaprisol, is a non-peptide vasopressin receptor antagonist that blocks both V1A and V2 receptors.[4][5] This dual antagonism provides a two-pronged therapeutic approach.
-
V2 Receptor Antagonism: The primary action of conivaptan in treating hyponatremia is through its blockade of V2 receptors in the renal collecting ducts.[6][7] This inhibition prevents the vasopressin-mediated insertion of aquaporin-2 water channels into the apical membrane, leading to increased excretion of free water, a process known as aquaresis.[6] This results in a rise in serum sodium concentration.[6]
-
V1A Receptor Antagonism: Blockade of V1A receptors, located on vascular smooth muscle cells, can lead to vasodilation.[6] This effect may offer hemodynamic benefits in certain patient populations, although its clinical significance in the context of hyponatremia treatment is less defined.[4]
Efficacy in Clinical Trials
Clinical studies have demonstrated the efficacy of conivaptan in increasing serum sodium levels in patients with euvolemic and hypervolemic hyponatremia.
| Study Metric | Conivaptan (20 mg/day) | Conivaptan (40 mg/day) | Placebo | Citation |
| Mean Change in Serum Sodium from Baseline (mEq/L) | 9.4 | 8.8 | - | [6] |
| Percentage of Patients with ≥6 mEq/L Increase or Normalization of Serum Sodium | 67% | 88% | 20% | [8] |
| Time to a ≥4 mEq/L Increase in Serum Sodium | Significantly faster than placebo | Significantly faster than placebo | - | [8] |
| Average Increase in Serum Sodium after 4 days (mEq/L) | ~10 | ~10 | - | [9] |
Experimental Protocols
Pivotal Phase III Trial for Intravenous Conivaptan
-
Objective: To evaluate the efficacy and safety of intravenous conivaptan in patients with euvolemic or hypervolemic hyponatremia.[6]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[6]
-
Patient Population: 84 patients with serum sodium levels between 115 and 130 mEq/L.[6]
-
Intervention: Patients were randomized to receive a 20 mg intravenous loading dose of conivaptan followed by a continuous infusion of either 40 mg/day or 80 mg/day, or placebo for four days.[6]
-
Primary Efficacy Endpoint: Change in serum sodium concentration from baseline.[6]
-
Results: Both doses of conivaptan were associated with significant improvements in serum sodium compared to placebo.[6]
Oral Conivaptan Efficacy Trial
-
Objective: To evaluate the efficacy and safety of oral conivaptan in patients with euvolemic or hypervolemic hyponatremia.[8]
-
Study Design: A placebo-controlled, randomized, double-blind, multicenter study.[8]
-
Patient Population: 83 patients with serum sodium levels less than 130 mEq/L.[8]
-
Intervention: Patients were randomly assigned to receive placebo, or conivaptan 40 mg/day or 80 mg/day for 5 days.[8]
-
Primary Efficacy Endpoint: The baseline-adjusted area under the serum sodium-time curve.[8]
-
Results: Conivaptan significantly increased the baseline-adjusted area under the serum sodium-time curve compared to placebo. The mean change in serum sodium from baseline to the end of treatment was significantly greater with both conivaptan doses (6.8 and 8.8 mEq/L, respectively) compared to placebo (1.2 mEq/L).[8]
Signaling Pathway of Conivaptan's V2 Receptor Antagonism
References
- 1. Conivaptan - Wikipedia [en.wikipedia.org]
- 2. Vasopressin-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conivaptan | C32H26N4O2 | CID 151171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of oral conivaptan, a vasopressin-receptor antagonist, evaluated in a randomized, controlled trial in patients with euvolemic or hypervolemic hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose comparison of conivaptan (Vaprisol®) in patients with euvolemic or hypervolemic hyponatremia--efficacy, safety, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Vaptan Vasopressin Receptor Antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
Note on S116836: Publicly available scientific literature and clinical trial databases do not contain information on a vasopressin receptor antagonist designated as this compound. Therefore, a direct head-to-head comparison with this compound is not possible at this time. This guide provides a comprehensive comparison of four well-characterized vaptans: Conivaptan, Tolvaptan, Lixivaptan, and Satavaptan, to serve as a valuable resource for research and development in this class of drugs.
Introduction
Vaptans are a class of non-peptide vasopressin receptor antagonists that play a crucial role in managing fluid balance by promoting aquaresis—the excretion of electrolyte-free water.[1] Their primary mechanism of action involves blocking the binding of arginine vasopressin (AVP) to its receptors, thereby interfering with AVP-mediated signaling pathways.[1] There are three main vasopressin receptor subtypes: V1a, V1b, and V2.[2] V1a receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, while V2 receptors are predominantly found in the renal collecting ducts and are responsible for water reabsorption.[2] The V1b receptor is mainly expressed in the anterior pituitary and is involved in ACTH release. The selectivity of vaptans for these receptor subtypes dictates their clinical applications, which primarily include the treatment of hyponatremia and slowing the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3][4]
This guide offers a detailed head-to-head comparison of four key vaptans—conivaptan, tolvaptan, lixivaptan, and satavaptan—focusing on their receptor selectivity, pharmacokinetic profiles, clinical efficacy, and safety. The information is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced differences between these compounds and to provide a framework for the evaluation of new chemical entities in this class.
Data Presentation: Quantitative Comparison of Vaptans
The following tables summarize the key quantitative data for conivaptan, tolvaptan, lixivaptan, and satavaptan, facilitating a direct comparison of their pharmacological and clinical characteristics.
Table 1: Vasopressin Receptor Binding Affinity (Ki, nM)
| Vaptan | V1a Receptor Affinity (Ki, nM) | V2 Receptor Affinity (Ki, nM) | V2/V1a Selectivity Ratio |
| Conivaptan | 0.4 - 1.9 | 0.3 - 3.1 | ~1 (Dual V1a/V2 antagonist) |
| Tolvaptan | 134 | 0.61 - 1.1 | ~220 |
| Lixivaptan | 91.0 | 1.0 - 2.3 | ~40-91 |
| Satavaptan | 20 | 0.07 - 0.2 | ~100-285 |
Data compiled from various preclinical studies. The selectivity ratio is an approximation based on the ratio of Ki values (Ki V1a / Ki V2).
Table 2: Pharmacokinetic Properties
| Vaptan | Oral Bioavailability (%) | Plasma Half-life (hours) | Primary Metabolism |
| Conivaptan | ~44 | 5-12 | CYP3A4 |
| Tolvaptan | ~40 | 3-12 | CYP3A4 |
| Lixivaptan | Not established in humans | 10-12 | CYP3A4 |
| Satavaptan | ~20 | 5-7 | CYP3A4 |
Table 3: Clinical Efficacy in Hyponatremia (Euvolemic and Hypervolemic)
| Vaptan | Key Clinical Trial(s) | Change in Serum Sodium (mEq/L) vs. Placebo | Notable Outcomes |
| Conivaptan | Various Phase III | Significant increase from baseline | Effective in hospitalized patients (IV administration) |
| Tolvaptan | SALT-1, SALT-2 | 4.0 vs. 0.4 (Day 4); 6.2 vs. 1.8 (Day 30) | Effective oral therapy for chronic hyponatremia |
| Lixivaptan | LIBRA | 2.5 vs. 1.3 (Day 7) | Demonstrated efficacy in raising serum sodium |
| Satavaptan | Various Phase III | Dose-dependent increase | Showed efficacy in hyponatremia associated with cirrhosis |
Table 4: Clinical Efficacy in Autosomal Dominant Polycystic Kidney Disease (ADPKD)
| Vaptan | Key Clinical Trial(s) | Reduction in eGFR Decline (mL/min/1.73m²) per year vs. Placebo | Notable Outcomes |
| Tolvaptan | TEMPO 3:4, REPRISE | ~1.0 - 1.27 | Slowed kidney function decline and total kidney volume growth |
Conivaptan, Lixivaptan, and Satavaptan are not approved or have not been extensively studied for ADPKD.
Table 5: Common and Clinically Significant Adverse Events
| Vaptan | Common Adverse Events (>10%) | Clinically Significant Adverse Events |
| Conivaptan | Infusion site reactions, thirst, headache | Orthostatic hypotension |
| Tolvaptan | Thirst, polyuria, nocturia, pollakiuria, dry mouth | Overly rapid correction of hyponatremia, risk of serious liver injury |
| Lixivaptan | Thirst, polyuria, dry mouth | Potential for liver enzyme elevations |
| Satavaptan | Thirst, pollakiuria, headache | Increased mortality observed in some studies of patients with cirrhosis |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in vaptan research.
Radioligand Binding Assay for Vasopressin Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a vaptan) for the human V1a and V2 vasopressin receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO or HEK293 cells) recombinantly expressing the human V1a or V2 vasopressin receptor. The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Competition Binding Assay: A fixed concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-Arginine Vasopressin) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which separates the bound radioligand from the unbound. The filters are washed to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Phase III Clinical Trial Design for Vaptans in Hyponatremia
Objective: To evaluate the efficacy and safety of an oral vaptan for the treatment of euvolemic or hypervolemic hyponatremia.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is conducted.
-
Patient Population: Patients with a baseline serum sodium concentration of <135 mEq/L due to euvolemic or hypervolemic conditions (e.g., SIADH, heart failure, cirrhosis) are enrolled.
-
Randomization and Treatment: Patients are randomized to receive either the investigational vaptan at a specified dose (e.g., 15 mg once daily) or a matching placebo for a defined treatment period (e.g., 30 days). Dose titration may be permitted based on the serum sodium response.
-
Efficacy Endpoints: The primary efficacy endpoint is typically the change in the average daily area under the curve (AUC) for serum sodium concentration from baseline to a specific time point (e.g., day 4 and day 30). Secondary endpoints may include the proportion of patients achieving a normal serum sodium concentration and the time to normalization.
-
Safety Monitoring: Patients are closely monitored for adverse events, with a particular focus on the rate of serum sodium correction to avoid osmotic demyelination syndrome. Liver function tests are also regularly monitored.
-
Statistical Analysis: The primary efficacy endpoint is analyzed using an appropriate statistical model, such as an analysis of covariance (ANCOVA), to compare the treatment group with the placebo group.
Mandatory Visualizations
Vasopressin V2 Receptor Signaling Pathway
Caption: Vasopressin V2 receptor signaling pathway and the mechanism of action of vaptans.
Generalized Experimental Workflow for Vaptan Evaluation
References
- 1. 3-Ethyl-6-trimethoxysilylhexan-2-one | C11H24O4Si | CID 175780663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one | C36H44O12 | CID 5316836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. CID 90868368 | C7H13Si | CID 90868368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of S116836 Cross-Reactivity
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the investigational compound S116836. Due to the limited publicly available information on this compound, this document outlines the critical experimental frameworks and data presentation strategies necessary for a thorough assessment of its selectivity. The methodologies and examples provided serve as a robust template for researchers to generate and present cross-reactivity data for this compound and its alternatives.
Data Presentation: Comparative Cross-Reactivity Profile
A critical aspect of characterizing any new chemical entity is understanding its off-target interactions. A well-structured comparison of binding affinities or inhibitory concentrations against a panel of relevant proteins is essential. Below is a template for presenting such data, which should be populated with experimental results for this compound and appropriate comparator compounds.
Table 1: Comparative Ki (nM) Values of this compound and Comparator Compounds against a Panel of Off-Target Kinases
| Target | This compound | Compound X | Compound Y |
| Primary Target(s) | Data | Data | Data |
| Off-Target Kinase 1 | Data | Data | Data |
| Off-Target Kinase 2 | Data | Data | Data |
| Off-Target Kinase 3 | Data | Data | Data |
| ... (extend as needed) | Data | Data | Data |
Table 2: Comparative IC50 (nM) Values from Cellular Assays
| Cell Line | This compound | Compound X | Compound Y |
| Target-driven Cell Line | Data | Data | Data |
| Off-Target Cell Line 1 | Data | Data | Data |
| Off-Target Cell Line 2 | Data | Data | Data |
| ... (extend as needed) | Data | Data | Data |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validity of cross-reactivity studies. The following are example methodologies for key assays.
Kinase Binding Assay (e.g., KINOMEscan™)
This assay is designed to quantify the binding of a test compound to a large panel of kinases.
Methodology:
-
Compound Preparation: this compound and comparator compounds are serially diluted to a range of concentrations.
-
Assay Plate Preparation: Kinases are individually expressed and tagged (e.g., with DNA tags). Each kinase is immobilized in a separate well of a multi-well plate.
-
Binding Reaction: The test compound is added to each well containing a specific kinase and incubated to allow for binding equilibrium to be reached.
-
Quantification: The amount of compound bound to each kinase is quantified using a proprietary detection method (e.g., quantitative PCR for DNA-tagged kinases).
-
Data Analysis: The dissociation constant (Kd) is calculated for each compound-kinase interaction, indicating the binding affinity. A lower Kd value signifies a stronger binding affinity.
Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)
This assay assesses the inhibitory effect of a compound on a specific signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment: Select appropriate cell lines that express the target of interest and potential off-targets. Culture cells to a suitable confluency and then treat with a range of concentrations of this compound or comparator compounds for a specified duration.
-
Stimulation: If the pathway is inducible, stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the signaling cascade.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for the total protein as a loading control.
-
-
Detection (ELISA):
-
Use a sandwich ELISA kit specific for the phosphorylated and total protein of interest.
-
Add cell lysates to the wells of the ELISA plate and follow the manufacturer's instructions for incubation, washing, and detection steps.
-
-
Data Analysis: Quantify the band intensity (Western Blot) or absorbance (ELISA) and normalize the phosphorylated protein signal to the total protein signal. Calculate the IC50 value, which is the concentration of the compound that inhibits the phosphorylation by 50%.
Mandatory Visualizations
Diagrams are crucial for visually communicating complex information such as signaling pathways and experimental workflows.
In Vivo Efficacy of S116836: A Clarification on its Mechanism of Action
A comprehensive review of available scientific literature indicates that S116836 is a potent, orally active BCR-ABL tyrosine kinase inhibitor and not a dual V1a/V2 vasopressin receptor antagonist. [1][2][3] Therefore, a direct comparison of its in vivo efficacy with other dual V1a/V2 antagonists is not scientifically valid as they belong to different pharmacological classes and target distinct signaling pathways.
This guide will instead provide an overview of the established mechanism of action of this compound and briefly introduce the therapeutic class of dual V1a/V2 antagonists, highlighting key differences in their biological targets and clinical applications.
This compound: A BCR-ABL Inhibitor for Chronic Myeloid Leukemia
This compound has been evaluated for its anti-cancer activity, particularly in the context of Chronic Myeloid Leukemia (CML).[3] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[2][4]
Key characteristics of this compound include:
-
Target: BCR-ABL tyrosine kinase, including the T315I mutation which confers resistance to other inhibitors like imatinib.[1][3]
-
Downstream Effects: Inhibition of BCR-ABL phosphorylation and its downstream signaling pathways.[1][3]
-
Cellular Effects: Induction of apoptosis (programmed cell death), cell cycle arrest in the G0/G1 phase, and increased production of reactive oxygen species (ROS) in cancer cells.[1][3]
-
In Vivo Efficacy: Studies in xenograft models have demonstrated that this compound can inhibit tumor growth.[3]
The signaling pathway targeted by this compound is depicted below:
Dual V1a/V2 Antagonists: A Different Therapeutic Approach
In contrast to this compound, dual V1a/V2 antagonists are a class of drugs that block the action of vasopressin, a hormone involved in regulating blood pressure and water balance.[5] These agents are primarily investigated for conditions such as hyponatremia (low sodium levels in the blood), heart failure, and cirrhosis.[6]
Examples of dual V1a/V2 antagonists include:
-
Conivaptan: An intravenously administered drug approved for the treatment of euvolemic and hypervolemic hyponatremia.[6]
-
Satavaptan, Lixivaptan, Tolvaptan: Orally available vaptans that have been studied for similar indications.[6]
The mechanism of these drugs involves blocking vasopressin receptors:
-
V1a receptors: Found on blood vessels; their blockade leads to vasodilation (widening of blood vessels).
-
V2 receptors: Located in the kidneys; their blockade increases water excretion (aquaresis) without significant loss of electrolytes.[6]
The signaling pathway for dual V1a/V2 antagonists is as follows:
Conclusion
The initial request to compare the in vivo efficacy of this compound to other dual V1a/V2 antagonists is based on a misclassification of this compound. The available evidence firmly establishes this compound as a BCR-ABL inhibitor with a distinct mechanism of action and therapeutic application from that of vasopressin receptor antagonists. For researchers, scientists, and drug development professionals, it is crucial to accurately classify compounds to ensure meaningful and valid comparative studies. Future research on this compound should focus on its efficacy and safety in the context of CML and other cancers driven by aberrant tyrosine kinase activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAHA and this compound, a novel tyrosine kinase inhibitor, synergistically induce apoptosis in imatinib-resistant chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
